molecular formula C6H14O4 B14013127 mPEG45-diol CAS No. 122202-39-5

mPEG45-diol

カタログ番号: B14013127
CAS番号: 122202-39-5
分子量: 150.17 g/mol
InChIキー: MTVRYEOLUOHZHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Methoxyethoxy)propane-1,2-diol, with the CAS number 84131-01-1, is a chemical compound with the molecular formula C6H14O4 and a molecular weight of 150.17 g/mol . It is described as a solid in its physical form . The compound is characterized by a glycerol backbone that is functionalized with a methoxyethoxy chain, a structure that often imparts properties useful in organic synthesis and material science. It is offered as a research chemical and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers can leverage this compound as a versatile building block or precursor. Its structure suggests potential applications as a linker or intermediate in the synthesis of more complex molecules, particularly in polymer chemistry . The methoxyethoxy side chain can influence the compound's hydrophilicity and ether-oxygen coordination properties, which may be exploited in designing specialty materials. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the relevant Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

122202-39-5

分子式

C6H14O4

分子量

150.17 g/mol

IUPAC名

3-(2-methoxyethoxy)propane-1,2-diol

InChI

InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3

InChIキー

MTVRYEOLUOHZHC-UHFFFAOYSA-N

正規SMILES

COCCOCC(CO)O

関連するCAS

122202-39-5

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2000 g/mol , commonly referred to as mPEG45-diol in certain contexts. This polymer is a critical component in various biomedical applications, most notably as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Quantitative data for this compound and a closely related polyethylene glycol (PEG 2000) are summarized below. Due to the limited availability of specific data for this compound, properties of PEG 2000 are provided as a reference, given its similar molecular weight.

PropertyValue (this compound)Value (PEG 2000 - Reference)Source
Average Molecular Weight 2088.49 g/mol ~2000 g/mol [Vendor Data]
CAS Number 122202-39-525322-68-3[Vendor Data]
Appearance Not specified; likely a white waxy powder or flakesWhite waxy powder or flakes[1][2]
Melting Point Not specified50-57.5 °C[3][4]
Density Not specified~1.21 g/cm³ (at 20 °C)[1][3]
Purity ≥ 97.5%Not applicable[Vendor Data]
Solubility Soluble in DMSO (10 mM)Soluble in water, methanol, benzene, dichloromethane. Insoluble in diethyl ether and hexane.[Vendor Data, 4]
Storage Conditions (Powder) -20°C for 3 years; 4°C for 2 yearsRoom temperature[Vendor Data]

Experimental Protocols for Characterization

The quality and characterization of mPEG-diols are paramount for their application in drug development. The following are key experimental protocols used to determine the physicochemical properties and purity of these polymers.

Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC/SEC columns suitable for the separation of polymers in the desired molecular weight range (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase: A suitable solvent in which the polymer is soluble and that is compatible with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer.

  • Calibration: The system is calibrated using a series of narrow molecular weight PEG standards.

  • Sample Preparation: The this compound sample is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.22 µm syringe filter.

  • Analysis: The sample is injected into the GPC/SEC system. The elution profile is recorded, and the molecular weight distribution is calculated based on the calibration curve.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the mPEG-diol and to identify and quantify impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the polymer is soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O)).

  • Analysis:

    • ¹H NMR: Provides information on the proton environment. The characteristic peaks of the ethylene glycol repeating units (-O-CH₂-CH₂-O-) appear around 3.6 ppm. The methoxy end-group (-OCH₃) will have a distinct signal, as will the protons adjacent to the terminal hydroxyl groups. Integration of these signals can be used to estimate the degree of polymerization and confirm the end-group functionality.

    • ¹³C NMR: Provides information on the carbon backbone and can be used to confirm the structure and identify any carbon-containing impurities.

Diol Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of PEG-diol impurity in the mPEG-diol product. The presence of diol impurities can lead to undesired cross-linking in subsequent reactions.

Methodology:

  • Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically used.

  • Principle: The separation is based on the difference in polarity between the monofunctional mPEG-diol and the difunctional PEG-diol. The diol, having two hydroxyl end-groups, is more polar and will typically have a different retention time than the mPEG-diol.

  • Quantification: The percentage of diol impurity can be determined by comparing the peak area of the diol to the total peak area of all PEG species.

Mass Verification by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To confirm the molecular weight distribution and the mass of the individual polymer chains.

Methodology:

  • Matrix: A suitable matrix (e.g., 2,5-dihydroxybenzoic acid) is chosen to co-crystallize with the polymer.

  • Sample Preparation: The this compound sample is mixed with the matrix solution and spotted onto a MALDI target plate.

  • Analysis: The sample is irradiated with a laser, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of each polymer chain in the distribution.

Application in PROTAC Development: An Experimental Workflow

This compound is frequently used as a linker to connect a protein of interest (POI) binder and an E3 ligase binder in a PROTAC molecule. The length and flexibility of the PEG linker are critical for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an mPEG-diol linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand Protein of Interest (POI) Ligand (with reactive handle) Coupling1 Step 1: Coupling Reaction (e.g., amide bond formation) POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand (with reactive handle) Coupling2 Step 2: Coupling Reaction (e.g., click chemistry) E3_ligand->Coupling2 mPEG_linker This compound Linker (activated) mPEG_linker->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (HPLC) Coupling2->Purification PROTAC Final PROTAC Molecule Purification->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using an mPEG-diol linker.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC is introduced into a cellular system to induce the degradation of the target protein. The mechanism of action is depicted in the following signaling pathway diagram.

PROTAC_Degradation_Pathway cluster_cellular_process Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Guide: mPEG45-diol - Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-diol with an average of 45 repeating ethylene glycol units (mPEG45-diol). It covers the chemical structure, a detailed synthesis protocol based on established methods, and expected characterization data.

Chemical Structure

This compound is a heterobifunctional polymer belonging to the polyethylene glycol (PEG) family. Its structure consists of a methoxy group (-OCH₃) at one terminus, a hydrophilic polyether backbone of approximately 45 ethylene glycol units, and a vicinal diol (–CH(OH)CH₂OH) at the other terminus. The general structure can be represented as:

CH₃O–(CH₂CH₂O)ₙ–CH₂CH(OH)CH₂OH, where n ≈ 45

The presence of the methoxy group on one end makes it an "mPEG," preventing crosslinking reactions that can occur with traditional diol-terminated PEGs. The terminal diol functionality provides a site for further chemical modification and conjugation, making this compound a valuable building block in the development of targeted drug delivery systems, bioconjugates, and hydrogels.

Synthesis of this compound

The primary method for synthesizing this compound is the anionic ring-opening polymerization of ethylene oxide. This process involves three key stages: initiation, propagation, and termination.

Synthesis Workflow

SynthesisWorkflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Hydrolysis Initiator Methoxyethanol Alkoxide Methoxyethoxide Anion Initiator->Alkoxide Deprotonation Base Strong Base (e.g., KOtBu) Base->Alkoxide LivingPolymer Living mPEG Anion Alkoxide->LivingPolymer Nucleophilic Attack EthyleneOxide Ethylene Oxide (45 eq.) EthyleneOxide->LivingPolymer Intermediate Alkoxide Intermediate LivingPolymer->Intermediate Reaction with Terminator Terminator Glycidol Terminator->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Acid Aqueous Acid Acid->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a representative synthesis of this compound via anionic ring-opening polymerization.

Materials:

  • Methoxyethanol (initiator)

  • Ethylene oxide (monomer)

  • Glycidol (terminating agent)

  • Potassium tert-butoxide (KOtBu) or other strong base (catalyst)

  • Anhydrous Toluene (solvent)

  • Methanol

  • Diethyl ether

  • Dilute aqueous acid (e.g., HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Initiator Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, dissolve methoxyethanol in anhydrous toluene. Add a catalytic amount of a strong base, such as potassium tert-butoxide, to deprotonate the hydroxyl group of methoxyethanol, forming the potassium methoxyethoxide initiator.

  • Polymerization (Propagation): Cool the reaction mixture in an ice bath. Carefully introduce a stoichiometric amount of ethylene oxide (approximately 45 equivalents relative to the initiator) into the flask. The reaction is exothermic and should be controlled by maintaining the temperature. Allow the reaction to proceed with stirring under an inert atmosphere. The polymerization time will depend on the reaction scale and temperature, but it is typically several hours to overnight.

  • Termination: Once the desired chain length is achieved, terminate the living polymer chain by adding a slight excess of glycidol to the reaction mixture. This reaction caps the polymer chain with a glycidyl ether group.

  • Hydrolysis: After the termination reaction is complete, quench the reaction by adding methanol. Acidify the mixture with dilute aqueous acid to hydrolyze the epoxide ring of the terminal glycidyl ether, forming the diol.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in water and extract with an organic solvent like dichloromethane to remove non-polar impurities.

    • Wash the organic phase with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the solution and precipitate the final product by adding it to cold diethyl ether.

    • Collect the precipitate by filtration and dry it under vacuum to yield this compound as a white, waxy solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of mPEG derivatives. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Yield 85-95%[1][2]
Purity >95% (after purification)[3]
Polydispersity Index (PDI) 1.05 - 1.15

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for confirming the structure of this compound.

Expected Chemical Shifts (in CDCl₃):

  • δ 3.38 ppm (singlet, 3H): Protons of the terminal methoxy group (–OCH₃ ).

  • δ 3.64 ppm (large multiplet): Protons of the ethylene glycol repeating units (–OCH₂CH₂ O–).

  • δ 3.4-3.8 ppm (multiplets): Protons of the terminal diol moiety (–CH₂(OH)CH(OH) –). The specific shifts can vary depending on the solvent and concentration.

By comparing the integration of the methoxy protons to the protons of the ethylene glycol backbone, the degree of polymerization (and thus the molecular weight) can be estimated. The presence of signals corresponding to the terminal diol confirms the successful termination and hydrolysis steps.

References

synthesis and characterization of mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Synthesis and Characterization of mPEG45-diol

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy polyethylene glycol diol with approximately 45 repeating ethylene glycol units (this compound). This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry. It details generalized experimental protocols, data presentation in tabular format, and visual workflows to elucidate the core processes.

Introduction to this compound

Methoxy polyethylene glycol diol (this compound) is a hydrophilic polymer belonging to the polyethylene glycol (PEG) family. It possesses a methoxy group at one terminus and a diol at the other, making it a valuable heterobifunctional linker. Its properties, such as biocompatibility and solubility in aqueous and organic media, make it a crucial component in various biomedical applications. Notably, this compound is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[1] The precise length of the PEG chain is critical for optimizing the pharmacological properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound with a defined number of repeating units and low polydispersity requires a controlled polymerization process. Anionic ring-opening polymerization of ethylene oxide is a common and effective method.[2]

Generalized Experimental Protocol

Materials:

  • Methoxy polyethylene glycol (mPEG-OH) with a small number of repeating units (e.g., mPEG6-OH) to act as the initiator.

  • Ethylene oxide (EO)

  • Anhydrous Toluene

  • Potassium naphthalenide solution in THF

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Initiator Activation: In a flame-dried, argon-purged reactor, dissolve the mPEG-OH initiator in anhydrous toluene. Cool the solution in an ice bath and add potassium naphthalenide solution dropwise until a faint green color persists, indicating the formation of the alkoxide initiator.

  • Polymerization: Add the required amount of ethylene oxide to the activated initiator solution. The amount of EO will determine the final chain length. The reaction is typically allowed to proceed at a controlled temperature (e.g., 40-60 °C) for several hours to days. The progress of the polymerization can be monitored by analyzing aliquots using Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a slight excess of dilute hydrochloric acid. This step protonates the alkoxide chain end, and the presence of water will lead to the formation of the diol terminus.[2]

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base.

    • Extract the polymer into dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solution under reduced pressure.

    • Precipitate the crude this compound by adding the concentrated solution to cold diethyl ether.

    • Further purification can be achieved by dialysis or column chromatography to remove shorter chain impurities and achieve a narrow molecular weight distribution.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification initiator mPEG-OH (Initiator) polymerization Anionic Ring-Opening Polymerization initiator->polymerization eo Ethylene Oxide (monomer) eo->polymerization termination Termination (e.g., with H2O/acid) polymerization->termination crude_product Crude this compound termination->crude_product purification Purification (e.g., Dialysis or Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the chemical structure, molecular weight, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis start Pure this compound Sample nmr 1H NMR Spectroscopy start->nmr gpc Gel Permeation Chromatography (GPC) start->gpc maldi MALDI-TOF Mass Spectrometry start->maldi nmr_data Structural Confirmation & Degree of Polymerization nmr->nmr_data gpc_data Molecular Weight (Mn, Mw) & Polydispersity (PDI) gpc->gpc_data maldi_data Exact Molecular Mass & End-group analysis maldi->maldi_data

Caption: The workflow for the characterization of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound and to determine the average number of ethylene glycol repeating units.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Presentation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64broad singlet~180 HMethylene protons of the EG repeating units (-O-CH₂ -CH₂ -O-)
~3.55triplet2 HMethylene protons adjacent to the diol (-CH₂ -CH(OH)CH₂OH)
~3.38singlet3 HMethoxy protons (CH₃ -O-)
~2.5-3.0broad singlet2 HHydroxyl protons (-OH )

Note: The integration values are representative for a PEG with approximately 45 repeating units.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution (MWD) and polydispersity index (PDI) of the polymer.[4][5]

Experimental Protocol:

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), often containing a salt like LiBr to prevent aggregation.

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the molecular weight range of the polymer.

  • Calibration: The system should be calibrated with narrow molecular weight PEG or polystyrene standards.

Data Presentation:

ParameterValueDescription
Mn ( g/mol )~2000Number-average molecular weight
Mw ( g/mol )~2100Weight-average molecular weight
PDI (Mw/Mn)≤ 1.10Polydispersity Index, indicating the breadth of the molecular weight distribution
Elution Time (min)VariesDependent on the column set and flow rate
MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a highly accurate measurement of the molecular mass of the polymer, allowing for the confirmation of the repeating unit mass and the identification of end groups.[5][6]

Experimental Protocol:

  • Matrix: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen.

  • Sample Preparation: A solution of the polymer and a solution of the matrix are mixed. A small droplet of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the polymer and matrix.

  • Acquisition: The mass spectrum is acquired in positive ion mode, often with the addition of a cationizing agent like sodium iodide to promote the formation of [M+Na]⁺ ions.

Data Presentation:

ParameterValueDescription
Major Peak Series (m/z)[CH₃-(OCH₂CH₂)n-OCH(CH₂OH)₂ + Na]⁺Corresponds to the sodium adduct of the this compound chains.
Mass of Repeating Unit44.03 DaThe mass difference between adjacent peaks in the main distribution, corresponding to one ethylene glycol unit (-OCH₂CH₂-).
Observed Mn ( g/mol )~2050Calculated from the mass spectrum, should be in good agreement with GPC and NMR data.

Conclusion

The require precise control over the polymerization reaction and a multi-faceted analytical approach to ensure the final product meets the required specifications for its intended applications, particularly in the pharmaceutical field. The combination of NMR, GPC, and MALDI-TOF MS provides a comprehensive understanding of the polymer's structure, molecular weight, and purity, which are critical parameters for its use in drug delivery and the development of novel therapeutics like PROTACs.

References

mPEG45-diol molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mPEG45-diol, a bifunctional polyethylene glycol (PEG) derivative increasingly utilized in advanced drug delivery systems and bioconjugation. This document details its physicochemical properties, and potential applications, with a focus on its role in the development of PROTACs and stimuli-responsive nanohydrogels.

Core Properties of this compound

This compound is a hydrophilic linker characterized by a methoxy-terminated polyethylene glycol chain with a hydroxyl group at the opposing terminus. This structure imparts desirable aqueous solubility and biocompatibility, making it a valuable component in complex macromolecular constructs.

PropertyValueSource
Molecular Weight 2088.49[1][2]
CAS Number 122202-39-5[1][2][3]
Description A polyether-containing PEG derivative.[1][2]

Applications in Advanced Drug Delivery

The unique properties of this compound make it a versatile tool in the field of drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and stimuli-responsive nanocarriers.

PROTAC Linker

This compound can be functionalized for use as a linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the PROTAC molecule.

The general workflow for PROTAC-mediated protein degradation involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Workflow cluster_cell Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Nanohydrogel_Synthesis Start Start Materials: mPEG-based macroinitiator, Monomers (e.g., NIPAAm, MA) ATRP Atom Transfer Radical Polymerization (ATRP) Start->ATRP Terpolymer Y-shaped Terpolymer (e.g., PEG-b-(PNIPAAm-co-PMA)2) ATRP->Terpolymer Crosslinking Crosslinking with PEG chains Terpolymer->Crosslinking Hydrogel Hydrogel Formation Crosslinking->Hydrogel Incorporation Incorporation of Magnetite Nanoparticles Hydrogel->Incorporation MNHG Final Product: Stimuli-Responsive Magnetite Nanohydrogel (MNHG) Incorporation->MNHG

References

The Solubility Profile of mPEG45-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the solubility of methoxy-poly(ethylene glycol)-diol with approximately 45 repeating units (mPEG45-diol), a derivative with a molecular weight of about 2088.49 g/mol . This information is crucial for researchers, scientists, and drug development professionals working with this polymer in applications such as PROTAC® linkers, drug delivery systems, and bioconjugation.

Core Concepts in Polymer Solubility

The solubility of a polymer like this compound is governed by the principle "like dissolves like." This means that polymers tend to dissolve in solvents with similar chemical structures and intermolecular forces. Poly(ethylene glycol) (PEG) and its derivatives are known for their hydrophilic nature due to the repeating ether linkages, which can form hydrogen bonds with protic solvents. However, the polymer backbone also possesses nonpolar character, allowing for solubility in certain organic solvents. As the molecular weight of PEG increases, its solubility in water and some organic solvents tends to decrease.[1]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for Polyethylene Glycol 2000 (PEG 2000), a close structural and molecular weight analog, provides a strong reference point. The following table summarizes the available solubility information.

SolventQuantitative SolubilityQualitative SolubilityReference(s)
Water600 g/L (for PEG 2000)Soluble[2][3][4][5]
Dimethyl Sulfoxide (DMSO)10 mM (for this compound)Soluble[6]
MethanolNot specifiedSoluble[3][7]
Ethanol~1 mg/mL (for DMG-PEG(2000))Soluble[3][7][8]
Dichloromethane (DCM)Not specifiedSoluble[3][7]
BenzeneNot specifiedSoluble[3][7]
AcetonitrileNot specifiedSoluble[3]
Diethyl EtherNot specifiedInsoluble[3][7]
HexaneNot specifiedInsoluble[3][7]
Aliphatic HydrocarbonsNot specifiedInsoluble[2]

Note: The molecular weight of this compound is approximately 2088.49 g/mol , making PEG 2000 a suitable proxy for its general solubility characteristics.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This protocol is a composite of standard methods for polymer solubility determination.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume of the selected solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved this compound.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or spectrophotometry.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant based on the dilutions and the analytical results.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G prep Preparation of Supersaturated Solutions equil Equilibration at Constant Temperature prep->equil sep Phase Separation by Centrifugation equil->sep analysis Analysis of Supernatant sep->analysis calc Calculation of Solubility analysis->calc

Fig. 1: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of methoxy-poly(ethylene glycol)-diol with an average of 45 repeating ethylene glycol units (mPEG45-diol). This document outlines expected spectral data, detailed experimental protocols for sample preparation and data acquisition, and a structural representation to aid in spectral interpretation.

Chemical Structure and NMR Assignments

The chemical structure of this compound consists of a methoxy (CH₃O-) terminal group, a polyethylene glycol (PEG) backbone, and a hydroxyl (-OH) terminal group. The distinct chemical environments of the protons and carbons in this structure give rise to a characteristic NMR spectrum.

mPEG45_diol_structure cluster_methoxy Methoxy Terminus cluster_peg_backbone PEG Backbone (n ≈ 45) cluster_hydroxyl Hydroxyl Terminus CH3 CH₃- PEG_repeat - (O-CH₂-CH₂)n - CH3->PEG_repeat CH2OH -CH₂-CH₂-OH PEG_repeat->CH2OH

Caption: Chemical structure of this compound.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a prominent singlet for the repeating ethylene glycol units and distinct signals for the terminal methoxy and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

AssignmentProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
MethoxyCH₃ -O-~ 3.38Singlet (s)3H
PEG Backbone-O-CH₂ -CH₂ -O-~ 3.64Singlet (s)~ 180H (4n)
Terminal Methylene-O-CH₂ -CH₂-OH~ 3.70Triplet (t)2H
Hydroxyl Methylene-O-CH₂-CH₂ -OH~ 3.58Triplet (t)2H
Hydroxyl-O-CH₂-CH₂-OH Variable (~2-5)Singlet (s)1H

Note: The large signal from the PEG backbone often appears as a broad singlet due to the overlapping signals of the numerous repeating units.

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum is simpler, with the repeating ethylene glycol carbons dominating the spectrum.

AssignmentCarbonsExpected Chemical Shift (δ, ppm)
MethoxyC H₃-O-~ 59.0
PEG Backbone-O-C H₂-C H₂-O-~ 70.5
Terminal Methylene-O-C H₂-CH₂-OH~ 72.5
Hydroxyl Methylene-O-CH₂-C H₂-OH~ 61.5

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the polymer is readily soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[1] DMSO-d₆ is often advantageous as it can provide a more distinct and less exchange-broadened hydroxyl proton signal.[2][3]

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial containing the sample.[1]

  • Mixing: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.[1]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum shim->acquire_13C process Process Spectra (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process integrate Integrate 1H Peaks process->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Shimming: Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all protons for accurate integration, especially for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often acceptable.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integration: For ¹H NMR, integrate the area under each peak. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to each signal. This can be used to confirm the structure and estimate the degree of polymerization.

  • Peak Assignment: Assign the signals in the spectra to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integrations.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural characterization and purity assessment of this compound. By following the detailed protocols and utilizing the reference spectral data provided in this guide, researchers, scientists, and drug development professionals can confidently analyze and interpret the NMR spectra of this important polymer, ensuring its quality and suitability for their applications.

References

A Technical Guide to the Purification of mPEG45-diol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for purifying methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2088.49 g/mol (mPEG45-diol) using column chromatography. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the purification workflow.

Introduction

Methoxy-poly(ethylene glycol)-diols (mPEG-diols) are important intermediates in the synthesis of various bioconjugates, drug delivery systems, and PROTACs. The purity of these linkers is critical to ensure the homogeneity and efficacy of the final product. Column chromatography is a robust and widely used technique for the purification of PEG derivatives, offering high resolution and scalability. This guide focuses on the application of reversed-phase and size-exclusion chromatography for the purification of this compound.

Purification Strategies for this compound

The primary impurities in a crude this compound sample are typically PEG-diols of varying chain lengths and potentially other structurally related byproducts from the synthesis. The choice of chromatographic technique depends on the nature of these impurities and the desired scale of purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography separates molecules based on their hydrophobicity. In the context of PEG derivatives, it can effectively separate PEG species with different end-groups and even resolve oligomers of different lengths. For this compound, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a gradient of water and a less polar organic solvent like acetonitrile or ethanol.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. This technique is particularly useful for removing high-molecular-weight or low-molecular-weight impurities from the target this compound.

Experimental Protocols

The following are detailed protocols for the analytical and preparative purification of this compound.

Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is designed to assess the purity of a crude this compound sample and to optimize separation conditions for preparative chromatography.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

  • Data acquisition and analysis software

Chromatographic Conditions:

Parameter Description
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1-5 mg/mL

| Detection | ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) |

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol is for the purification of this compound on a larger scale.

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • ELSD, RI, or UV detector (if the molecule has a chromophore)

Chromatographic Conditions:

Parameter Description
Column C18 or Polystyrene-divinylbenzene (PS-DVB) preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile or Ethanol
Gradient Optimized based on analytical separation; a typical starting point is a linear gradient from 35% to 65% B over 30 minutes.
Flow Rate 10-20 mL/min (depending on column dimensions)
Column Temperature Ambient or slightly elevated (e.g., 30-40°C)
Sample Loading Dissolve crude this compound in a minimal amount of Mobile Phase A and inject onto the column. The loading amount depends on the column capacity.
Fraction Collection Collect fractions based on the detector signal corresponding to the this compound peak.

| Post-Purification | Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation. |

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of a crude mPEG sample containing diol impurities, based on literature reports.[1]

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Diol Impurity Content ~2.7%<0.2%
Recovery N/A>90%
Polydispersity Index (PDI) >1.1<1.05

Visualizations

Experimental Workflow for this compound Purification

G Purification Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Product Isolation Crude Crude this compound Dissolved Dissolve in Mobile Phase A Crude->Dissolved Filtered Filter through 0.45 µm syringe filter Dissolved->Filtered HPLC Preparative RP-HPLC Filtered->HPLC Detection ELSD/RI Detection HPLC->Detection Gradient Acetonitrile/Water Gradient Gradient->HPLC Fractionation Fraction Collection Detection->Fractionation Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Caption: A flowchart illustrating the key steps in the preparative purification of this compound.

Logical Relationship of Purification Parameters

G Key Parameters in this compound Purification cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_other Other Factors Purification Successful Purification Stationary_Phase Stationary Phase (e.g., C18, PS-DVB) Stationary_Phase->Purification Particle_Size Particle Size Stationary_Phase->Particle_Size Pore_Size Pore Size Stationary_Phase->Pore_Size Mobile_Phase Mobile Phase (Acetonitrile/Water) Mobile_Phase->Purification Gradient_Shape Gradient Shape Mobile_Phase->Gradient_Shape Flow_Rate Flow Rate Mobile_Phase->Flow_Rate Temperature Temperature Temperature->Purification Sample_Load Sample Load Sample_Load->Purification

Caption: A diagram showing the interplay of key parameters affecting the purification of this compound.

Conclusion

The purification of this compound to a high degree of purity is achievable using preparative reversed-phase HPLC. Careful optimization of the chromatographic conditions, including the choice of stationary and mobile phases, gradient profile, and sample loading, is essential for achieving high resolution and recovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and efficient purification processes for mPEG-diol derivatives.

References

Understanding the Polydispersity of mPEG45-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polydispersity of methoxy polyethylene glycol diol with an average of 45 ethylene glycol units (mPEG45-diol), a critical parameter for its application in research, particularly in the fields of drug delivery and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the significance of polydispersity, methods for its determination, and the expected characteristics of high-purity this compound.

Introduction to this compound and Polydispersity

This compound is a hydrophilic polymer belonging to the polyethylene glycol (PEG) family. It possesses a terminal methoxy group and a hydroxyl group, making it a valuable bifunctional linker for various bioconjugation applications. The "45" in its name denotes the average number of ethylene glycol repeating units, leading to an approximate molecular weight of 2000 g/mol . One supplier, MedChemExpress, indicates a molecular weight of 2088.49 for their this compound product (CAS No. 122202-39-5) with a purity of 97.56%.[1][2]

In polymer chemistry, a sample is rarely composed of molecules with a single, exact molecular weight. Instead, it consists of a distribution of chain lengths. Polydispersity is the measure of the heterogeneity of molecular weights within a polymer sample. It is quantified by the Polydispersity Index (PDI) , which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

A PDI value of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. In practice, synthetic polymers are always polydisperse to some extent, exhibiting a PDI greater than 1.0. A lower PDI indicates a narrower molecular weight distribution and a more uniform polymer sample.

The Significance of Low Polydispersity in Drug Development

For applications in drug delivery and the synthesis of complex molecules like PROTACs, a low and well-defined PDI for this compound is crucial for several reasons:

  • Reproducibility: A narrow molecular weight distribution ensures batch-to-batch consistency, leading to more reproducible experimental results and manufacturing processes.

  • Pharmacokinetics: The molecular weight of PEG chains significantly influences the pharmacokinetic properties of a drug, such as its circulation half-life and clearance rate. A low PDI ensures a more predictable and uniform pharmacokinetic profile.

  • Purity and Characterization: A well-defined polymer with a low PDI simplifies the characterization of the final drug conjugate, making it easier to meet stringent regulatory requirements.

  • Biological Activity: A uniform chain length can lead to more consistent biological activity and reduced variability in the therapeutic efficacy of the final product.

Given its intended use in high-precision applications, this compound is expected to have a low PDI, typically below 1.1, approaching monodispersity. However, this must be experimentally verified.

Determination of Polydispersity Index: Experimental Protocol

The primary technique for determining the PDI of polymers like this compound is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates molecules based on their hydrodynamic volume in solution.

Principle of Gel Permeation Chromatography

GPC utilizes a column packed with porous gel beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. By calibrating the column with a series of well-characterized polymer standards of known molecular weights, a calibration curve of log(Molecular Weight) versus retention time can be generated. This allows for the determination of the molecular weight distribution of an unknown sample.

Detailed Experimental Protocol for GPC Analysis of this compound

The following protocol is a synthesized methodology based on established practices for the analysis of low molecular weight PEGs.[3][4][5]

3.2.1. Instrumentation and Materials

  • GPC/SEC System: An HPLC system equipped with a pump capable of delivering a precise and consistent isocratic flow, an autosampler, a column oven, and one or more detectors.[5]

  • Detector: A differential refractive index (dRI) detector is commonly used for PEGs as it provides a universal response for polymers.[6] Other detectors like multi-angle light scattering (MALS) can also be employed for more absolute measurements.

  • Column: A GPC column suitable for the separation of low molecular weight, water-soluble polymers. For PEGs in the molecular weight range of this compound, columns with small particle sizes (e.g., 5 µm) provide good resolution.[3] An example is the Xtimate SEC-120 (5 µm, 7.8x300 mm).[5]

  • Mobile Phase: Ultrapure water is a suitable mobile phase for low molecular weight PEGs.[3][5] The addition of a small amount of salt, such as 0.02 M ammonium acetate, can sometimes improve separation.[4]

  • Calibration Standards: A set of narrow PDI polyethylene glycol (PEG) or polyethylene oxide (PEO) standards covering a molecular weight range that brackets the expected molecular weight of this compound (e.g., 400 to 20,000 g/mol ).[5][7]

  • Sample: High-purity this compound.

3.2.2. Experimental Procedure

  • Preparation of Mobile Phase: Prepare the chosen mobile phase (e.g., ultrapure water) and degas it thoroughly to prevent bubble formation in the system.

  • System Equilibration: Set up the GPC system with the selected column and detector. Purge the system with the mobile phase and allow it to equilibrate at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) until a stable baseline is achieved.[5]

  • Preparation of Calibration Standards: Accurately weigh and dissolve each PEG standard in the mobile phase to create a series of solutions of known concentration (e.g., 1-2 mg/mL). For low molecular weight polymers, concentrations towards the higher end of this range are often used.[5]

  • Preparation of this compound Sample: Prepare a solution of this compound in the mobile phase at a concentration similar to the calibration standards (e.g., 1-2 mg/mL). Ensure complete dissolution; gentle heating may be applied if necessary for PEGs, though this compound should readily dissolve at room temperature.[3] Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.

  • Calibration Run: Inject the prepared PEG standards sequentially into the GPC system, starting with the lowest molecular weight. Record the retention time for each standard.

  • Sample Analysis: Inject the prepared this compound sample into the GPC system and record the chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak retention time of each standard against the logarithm of its molecular weight.

    • Using the GPC software, integrate the chromatogram of the this compound sample.

    • The software will use the calibration curve to calculate the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) for the this compound sample.

    • Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn .

Data Presentation

The results of the GPC analysis can be summarized in the following tables:

Table 1: GPC Calibration Data for PEG Standards

PEG Standard (Molecular Weight, g/mol )Peak Retention Time (minutes)
40010.32
10009.50
20008.80
40008.10
60007.65
100007.10
200006.08

Note: Retention times are hypothetical and for illustrative purposes only. Actual values will depend on the specific GPC system and conditions.

Table 2: Polydispersity Data for this compound

ParameterValue
Number-Average Molecular Weight (Mn)To be determined experimentally
Weight-Average Molecular Weight (Mw)To be determined experimentally
Polydispersity Index (PDI = Mw/Mn)To be determined experimentally
Expected PDI Range< 1.1

Visualization of Experimental Workflow

The logical flow of determining the polydispersity of this compound can be visualized as follows:

GPC_Workflow cluster_prep Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Ultrapure Water) D System Equilibration (Flow Rate, Temperature) A->D B Prepare PEG Standards (1-2 mg/mL) E Inject PEG Standards B->E C Prepare this compound Sample (1-2 mg/mL, filter) F Inject this compound Sample C->F D->E E->F G Generate Calibration Curve (log(MW) vs. Retention Time) E->G H Integrate Sample Chromatogram F->H I Calculate Mw and Mn G->I H->I J Calculate PDI = Mw / Mn I->J

Caption: Workflow for Determining the Polydispersity Index (PDI) of this compound via GPC.

Conclusion

Understanding and controlling the polydispersity of this compound is paramount for its successful application in drug development and other advanced scientific research. A low PDI value, indicative of a narrow molecular weight distribution, ensures the reproducibility, predictability, and ultimately, the efficacy and safety of the final product. Gel Permeation Chromatography (GPC) is the standard method for determining the PDI of this compound, and a well-defined protocol is essential for obtaining accurate and reliable results. For researchers and drug development professionals, verifying the PDI of this compound should be a critical step in the quality control and characterization process.

References

An In-depth Technical Guide to mPEG45-diol: Commercial Sources, Purity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-45-diol (mPEG45-diol), a bifunctional polymer increasingly utilized in the development of advanced therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, purity specifications, and the experimental protocols for its characterization. Furthermore, it explores its application in the context of targeted protein degradation, focusing on the Bruton's Tyrosine Kinase (BTK) signaling pathway.

Commercial Sources and Physicochemical Properties

This compound is a hydrophilic and flexible linker molecule that offers precise control over the spacing and orientation of conjugated moieties. Several chemical suppliers offer this compound, with purity being a critical parameter for its application in pharmaceutical research.

Table 1: Commercial Suppliers and Purity of this compound

SupplierCatalog NumberReported Purity (%)Analytical Method(s)CAS Number
MedChemExpressHY-40014797.56%[1]Certificate of Analysis (COA), 1H NMR[1]122202-39-5[1]
BroadPharmVariesHigh PurityNMR, HPLCNot specified
JenKem TechnologyVariesHigh PurityNMR, GPCNot specified

Physicochemical Properties:

Polyethylene glycols (PEGs) are known for their excellent water solubility, biocompatibility, and low immunogenicity.[2][] The physical state of PEGs is dependent on their molecular weight, with lower molecular weight PEGs like this compound existing as viscous liquids or waxy solids.[4] Key properties include:

  • Solubility: Freely soluble in water and many organic solvents such as ethanol, chloroform, and aromatic hydrocarbons.[4]

  • Hygroscopicity: Lower molecular weight PEGs are hygroscopic.[5]

  • Stability: PEGs are generally stable, non-reactive polymers.[5]

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following sections provide representative experimental protocols for its synthesis and purity assessment based on established methods for monodisperse PEG derivatives.

Synthesis of mPEG-diols (Generalized Protocol)

The synthesis of monodisperse mPEG-diols with a defined number of ethylene glycol units can be achieved through a stepwise addition approach on a solid support or via solution-phase iterative methods.[6] A generalized solution-phase approach is outlined below.

Materials:

  • Methoxy-oligo(ethylene glycol) with a terminal protecting group (e.g., dimethoxytrityl, Dmtr) and a terminal leaving group (e.g., tosylate, OTs).

  • Oligo(ethylene glycol) with one free hydroxyl group.

  • Strong base (e.g., sodium hydride, NaH).

  • Anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Deprotection reagent (e.g., mild acid for Dmtr removal).

  • Purification system (e.g., flash chromatography or preparative HPLC).

Procedure:

  • Alkylation: The oligo(ethylene glycol) with a free hydroxyl is dissolved in an anhydrous solvent and deprotonated with a strong base.

  • The protected and activated methoxy-oligo(ethylene glycol) is added to the reaction mixture to initiate the Williamson ether synthesis.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for Dmtr).

  • Purification: The resulting mPEG-diol is purified using flash chromatography on silica gel or preparative HPLC to isolate the desired chain length.

  • Characterization: The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of PEG derivatives by comparing the integral of a signal from the analyte to that of a certified internal standard.[7][8]

Instrumentation and Reagents:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., DMSO-d6, which provides a distinct hydroxyl proton signal).[9]

  • Internal standard of known purity (e.g., maleic anhydride).

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for ~1% precision).[7] Ensure a long relaxation delay (at least 7 times the longest T1 of the signals of interest) to allow for full relaxation of all protons.[7]

  • Data Processing: Process the spectrum with minimal line broadening. Carefully phase and baseline correct the spectrum.

  • Analysis: Integrate the characteristic signals of this compound (e.g., the methoxy protons and the terminal CH2OH protons) and the signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystandard = Purity of the internal standard

Purity and Polydispersity Analysis by Size-Exclusion Chromatography (SEC) / High-Performance Liquid Chromatography (HPLC)

SEC-HPLC is a standard method for determining the molecular weight distribution and purity of polymers.[][11]

Instrumentation and Reagents:

  • HPLC system with a refractive index (RI) or charged aerosol detector (CAD).[12]

  • SEC column suitable for the molecular weight range of this compound (e.g., TSKgel G2000SW XL).[13]

  • Mobile phase (e.g., phosphate-buffered saline or a mixture of water and acetonitrile).[14]

  • PEG standards for calibration.

Protocol:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject a series of narrow-distribution PEG standards of known molecular weights to generate a calibration curve (log MW vs. retention time).

  • Sample Analysis: Dissolve a known concentration of this compound in the mobile phase and inject it into the system.

  • Data Analysis: Determine the retention time of the this compound peak and use the calibration curve to calculate its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The purity can be assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Application in Drug Development: A PROTAC Case Study

mPEG linkers are integral to the design of PROTACs, influencing their solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[15][16]

Targeting the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it a key therapeutic target.[20][21]

BTK-Targeting PROTACs with PEG Linkers

Several studies have reported the development of PROTACs that effectively degrade BTK.[15][16] These molecules typically consist of a BTK inhibitor (the "warhead"), a ligand for an E3 ligase (often Cereblon or VHL), and a linker to connect them. The length and composition of the linker are crucial for inducing the formation of a stable ternary complex and subsequent ubiquitination and degradation of BTK.

Table 2: Example of a BTK-Targeting PROTAC with a PEG Linker

PROTAC ComponentExample
Warhead (BTK Inhibitor) GDC-0853 derivative[15]
Linker PEG-based linker[15]
E3 Ligase Ligand Pomalidomide (recruits Cereblon)[15]
Biological Activity Potent BTK degradation (DC50 in the nanomolar range) and inhibition of cell growth in B-cell lymphoma cell lines.[15]

The use of a PEG linker in these PROTACs enhances their physicochemical properties, leading to improved cellular efficacy.[15]

Visualizing the BTK Signaling Pathway and PROTAC Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the BTK signaling pathway and the mechanism of action of a BTK-targeting PROTAC.

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG PIP2 PIP2 PIP2->PLCG2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Caption: The BTK signaling pathway in B-cells.

PROTAC_Mechanism cluster_0 Formation of PROTAC BTK-PROTAC (this compound linker) BTK BTK Protein PROTAC->BTK E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (BTK-PROTAC-E3) Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex E1, E2 Proteasome Proteasome Ub_BTK->Proteasome Degradation BTK Degradation Proteasome->Degradation

Caption: Mechanism of action for a BTK-targeting PROTAC.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development, particularly for the construction of PROTACs and other complex drug delivery systems. Its well-defined length, hydrophilicity, and biocompatibility make it an attractive linker for modulating the properties of therapeutic molecules. A thorough understanding of its commercial sources, purity, and the methods for its characterization is essential for its successful application in the design of next-generation therapeutics. The continued exploration of PEG linkers of varying lengths, including this compound, will undoubtedly contribute to the advancement of targeted protein degradation and other innovative therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for mPEG45-diol in the Formulation of Self-Assembling Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol (mPEG) derivatives are widely utilized in the field of nanomedicine to enhance the therapeutic efficacy of various drug formulations. The hydrophilic and biocompatible nature of the PEG chain imparts "stealth" properties to nanoparticles, prolonging their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system. mPEG45-diol, a bifunctional PEG derivative, serves as a versatile building block for the synthesis of amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form core-shell nanoparticles, which are effective carriers for hydrophobic drugs. This document provides detailed application notes and protocols for the formulation of self-assembling nanoparticles using this compound-containing copolymers.

Principle of Self-Assembly

Amphiphilic block copolymers, consisting of a hydrophilic mPEG block and a hydrophobic polymer block (e.g., polylactide (PLA), poly(lactic-co-glycolic acid) (PLGA), or polycaprolactone (PCL)), spontaneously form nanoparticles in an aqueous medium. This process is driven by the hydrophobic effect, where the hydrophobic blocks aggregate to form a core, minimizing their exposure to water, while the hydrophilic mPEG blocks form a protective corona, stabilizing the nanoparticle in the aqueous environment. This core-shell structure is ideal for encapsulating poorly water-soluble drugs within the hydrophobic core.

Caption: Self-assembly of amphiphilic copolymers into core-shell nanoparticles.

Experimental Protocols

I. Synthesis of mPEG-PCL Diblock Copolymer

This protocol describes the synthesis of an amphiphilic diblock copolymer using mPEG-diol as an initiator for the ring-opening polymerization of ε-caprolactone.

Materials:

  • mPEG-diol (average Mn = 2000 g/mol , representing this compound)

  • ε-caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Drying of mPEG-diol: Dry the mPEG-diol by azeotropic distillation with toluene to remove any residual water.

  • Polymerization Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the dried mPEG-diol and a predetermined amount of ε-caprolactone monomer in anhydrous dichloromethane.

  • Initiation: Add stannous octoate (as a catalyst) to the solution. The molar ratio of monomer to initiator will determine the final molecular weight of the PCL block.

  • Reaction: Stir the reaction mixture at a specific temperature (e.g., 110-130°C) for a defined period (e.g., 4-24 hours).

  • Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitation: Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Washing: Decant the supernatant and wash the precipitated polymer multiple times with cold diethyl ether to remove unreacted monomers and catalyst.

  • Drying: Dry the purified mPEG-PCL copolymer under vacuum at room temperature for 24-48 hours.

  • Characterization: Characterize the synthesized copolymer using ¹H NMR for chemical structure and composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI).

II. Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This method, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.

Materials:

  • Synthesized mPEG-PCL copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (or other water-miscible organic solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the mPEG-PCL copolymer and the hydrophobic drug in acetone.

  • Nanoprecipitation: Add the organic solution dropwise into deionized water under moderate magnetic stirring. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.

  • Self-Assembly: Upon dispersion in water, the solvent displacement causes the copolymer to self-assemble into nanoparticles with the drug encapsulated in the hydrophobic core.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-12 hours) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess reactants in the supernatant. Alternatively, use dialysis against deionized water.

  • Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C.

Nanoparticle_Formulation_Workflow Start Start Dissolve Dissolve Copolymer & Drug in Organic Solvent Start->Dissolve Dropwise Add Dropwise to Aqueous Phase Dissolve->Dropwise Nanoprecipitation Stir Stir to Evaporate Organic Solvent Dropwise->Stir Self-Assembly Purify Purify Nanoparticles (Centrifugation/Dialysis) Stir->Purify Characterize Characterize Nanoparticles Purify->Characterize End End Characterize->End

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

III. Characterization of Self-Assembled Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

A. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the nanoparticle suspension in deionized water to an appropriate concentration. Measure the hydrodynamic diameter and PDI at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

B. Zeta Potential:

  • Technique: Laser Doppler Velocimetry.

  • Protocol: Dilute the nanoparticle suspension in deionized water. Measure the electrophoretic mobility to determine the surface charge of the nanoparticles.

C. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary. Observe the shape and surface morphology under the microscope.

D. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Protocol:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile, DMSO) to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Representative Data

The following tables provide representative data for nanoparticles formulated with mPEG-PCL and mPEG-PLGA copolymers, which are analogous to what could be expected from this compound based copolymers.

Table 1: Physicochemical Properties of Blank and Drug-Loaded Nanoparticles

Copolymer CompositionDrugParticle Size (nm)PDIZeta Potential (mV)
mPEG(2k)-PCL(2k)None125.3 ± 4.10.15 ± 0.02-15.8 ± 1.2
mPEG(2k)-PCL(2k)Paclitaxel142.8 ± 5.60.18 ± 0.03-12.5 ± 0.9
mPEG(5k)-PLGA(15k)None155.2 ± 6.30.12 ± 0.01-20.1 ± 1.5
mPEG(5k)-PLGA(15k)Curcumin168.9 ± 7.10.14 ± 0.02-18.7 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Loading and Encapsulation Efficiency

Copolymer CompositionDrugInitial Drug Loading (%)Drug Loading Content (%)Encapsulation Efficiency (%)
mPEG(2k)-PCL(2k)Paclitaxel107.8 ± 0.578.2 ± 4.5
mPEG(5k)-PLGA(15k)Curcumin1511.5 ± 0.876.7 ± 5.1

Data are presented as mean ± standard deviation (n=3).

Signaling Pathways and Cellular Uptake

The formulated nanoparticles are typically taken up by cells through endocytosis. The PEGylated surface can influence the specific endocytic pathway. Once inside the cell, the nanoparticles need to escape the endo-lysosomal pathway to release their therapeutic payload into the cytoplasm.

Cellular_Uptake_Pathway Nanoparticle mPEG-coated Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm DrugRelease Drug Release Cytoplasm->DrugRelease Target Therapeutic Target DrugRelease->Target

Caption: Cellular uptake and intracellular trafficking of nanoparticles.

Conclusion

The use of this compound in the synthesis of amphiphilic block copolymers provides a robust platform for the formulation of self-assembling nanoparticles. These nanoparticles offer a promising strategy for the delivery of hydrophobic drugs, enhancing their solubility and potentially improving their pharmacokinetic profile. The protocols and data presented here serve as a comprehensive guide for researchers in the development and characterization of these advanced drug delivery systems. Careful optimization of the copolymer composition and formulation parameters is essential to achieve desired nanoparticle characteristics for specific therapeutic applications.

Application Notes & Protocols: pH-Sensitive mPEG45-Diol Hydrogels for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-sensitive hydrogels based on methoxy poly(ethylene glycol) diol with an average of 45 PEG units (mPEG45-diol). These hydrogels are designed to exhibit distinct swelling and drug release characteristics in response to changes in environmental pH, making them promising carriers for targeted drug delivery to specific sites within the body, such as the gastrointestinal tract or tumor microenvironments, which often exhibit a lower pH compared to healthy tissues.[1][2] The protocols outlined below will guide researchers through the process of creating these "smart" hydrogels, loading them with therapeutic agents, and evaluating their performance for controlled drug release applications.

The synthesis strategy involves the functionalization of this compound to introduce polymerizable groups, followed by copolymerization with a pH-sensitive monomer. This approach allows for the formation of a cross-linked, three-dimensional network that can encapsulate and release drugs in a pH-dependent manner.

Materials and Equipment

Materials
  • This compound (average Mn ~2000 g/mol )

  • Methacrylic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Acrylic acid (AA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

  • Model drug (e.g., Doxorubicin, Vitamin B12)

  • Dialysis tubing (MWCO appropriate for the drug)

  • Deionized (DI) water

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Scanning Electron Microscope (SEM)

  • Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC)

  • Rheometer

  • pH meter

  • Shaking incubator

Experimental Protocols

Synthesis of mPEG45-dimethacrylate Macromonomer

This protocol describes the functionalization of this compound with methacrylate groups to render it polymerizable.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 equivalents) to the solution as a catalyst and acid scavenger.

  • Slowly add methacrylic anhydride (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Remove the solvent using a rotary evaporator.

  • Dissolve the resulting product in a minimal amount of DI water and dialyze against DI water for 3 days to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the mPEG45-dimethacrylate macromonomer as a white powder.

  • Confirm the functionalization using FTIR and ¹H NMR spectroscopy.

Preparation of pH-Sensitive Hydrogels

This protocol details the free-radical polymerization of the mPEG45-dimethacrylate macromonomer with acrylic acid to form the pH-sensitive hydrogel.

Protocol:

  • Prepare a precursor solution by dissolving the mPEG45-dimethacrylate macromonomer and acrylic acid in DI water. The ratios can be varied to tune the hydrogel properties (see Table 1).

  • Add APS (initiator) to the precursor solution and vortex to dissolve.

  • Add TEMED (accelerator) to initiate the polymerization reaction.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to wash away any unreacted monomers and initiators. Change the water frequently for 3 days.

  • The purified hydrogel can be used for subsequent experiments or freeze-dried for storage and characterization.

G cluster_synthesis Hydrogel Synthesis This compound This compound Methacrylic Anhydride Methacrylic Anhydride Functionalization Functionalization mPEG45-dimethacrylate mPEG45-dimethacrylate Acrylic Acid Acrylic Acid APS/TEMED APS/TEMED Polymerization Polymerization pH-Sensitive Hydrogel pH-Sensitive Hydrogel

Characterization of Hydrogels

The pH-sensitive swelling of the hydrogels is a critical parameter to evaluate.

Protocol:

  • Prepare disc-shaped samples of the dried hydrogel of known weight (Wd).

  • Immerse the discs in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37°C.[3]

  • At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Plot the swelling ratio as a function of time for each pH.

SEM is used to visualize the porous structure of the hydrogel network.

Protocol:

  • Freeze-dry the swollen hydrogel samples.

  • Fracture the dried samples in liquid nitrogen to expose the internal structure.

  • Mount the fractured samples on stubs and sputter-coat them with a thin layer of gold.

  • Observe the cross-sectional morphology under an SEM.

FTIR, TGA, and DSC are used to confirm the chemical structure and thermal stability of the hydrogels.

Protocol:

  • FTIR: Obtain the FTIR spectra of the starting materials (this compound, acrylic acid) and the final hydrogel to identify characteristic peaks and confirm polymerization.

  • TGA/DSC: Analyze the thermal properties of the hydrogel by heating the sample under a nitrogen atmosphere and recording the weight loss (TGA) and heat flow (DSC) as a function of temperature.[4]

Drug Loading and In Vitro Release

The entrapment method is a common technique for loading drugs into hydrogels.[5]

Protocol:

  • Dissolve the desired amount of the model drug in the precursor solution before adding the initiator and accelerator.

  • Follow the hydrogel preparation protocol (Section 3.2).

  • After polymerization and washing, the drug-loaded hydrogel is obtained.

  • To determine the drug loading content, a known weight of the dried drug-loaded hydrogel is dissolved in an appropriate solvent, and the drug concentration is measured using UV-Vis spectrophotometry or HPLC.

G cluster_drug_loading Drug Loading Workflow Precursor Solution Precursor Solution Model Drug Model Drug Mixing Mixing Drug-Precursor Mix Drug-Precursor Mix Initiation Initiation Drug-Loaded Hydrogel Drug-Loaded Hydrogel

This protocol evaluates the pH-dependent release of the drug from the hydrogel.

Protocol:

  • Place a known amount of the drug-loaded hydrogel in a dialysis bag containing a specific volume of buffer (e.g., pH 5.5 or pH 7.4).

  • Immerse the dialysis bag in a larger volume of the same buffer at 37°C with gentle agitation.[6]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.[7]

  • Calculate the cumulative percentage of drug released over time.

G cluster_release_mechanism pH-Dependent Drug Release Low_pH Low pH (e.g., 5.5) (Acidic Environment) High_pH High pH (e.g., 7.4) (Neutral/Basic Environment) Protonation Carboxylic groups are protonated (-COOH) Deprotonation Carboxylic groups are deprotonated (-COO-) Collapsed_Network Collapsed Hydrogel Network Swollen_Network Swollen Hydrogel Network Slow_Release Slow Drug Release Fast_Release Fast Drug Release

Data Presentation

The quantitative data from the characterization and drug release studies should be summarized in tables for easy comparison.

Table 1: Hydrogel Composition

Formulation CodemPEG45-dimethacrylate (wt%)Acrylic Acid (wt%)
H17030
H26040
H35050

Table 2: Swelling Ratio at Equilibrium (24h)

Formulation CodeSwelling Ratio at pH 5.5 (%)Swelling Ratio at pH 7.4 (%)
H1
H2
H3

Table 3: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading Content (%)Encapsulation Efficiency (%)
H1
H2
H3

Table 4: Cumulative Drug Release after 24 hours

Formulation CodeCumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
H1
H2
H3

Conclusion

The protocols described in these application notes provide a framework for the development and evaluation of pH-sensitive hydrogels based on this compound for controlled drug delivery. By systematically varying the composition and characterizing the properties of these hydrogels, researchers can tailor their performance for specific therapeutic applications. The ability of these materials to respond to pH changes offers a significant advantage for targeted drug release, potentially leading to more effective and safer therapies. Further in vitro and in vivo studies are recommended to fully assess the biocompatibility and therapeutic efficacy of these drug delivery systems.

References

Application Notes and Protocols for mPEG45-diol Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2000 g/mol (mPEG45-diol) for the surface modification of biomaterials. The aim of this modification is to enhance biocompatibility, reduce non-specific protein adsorption, and improve the in vivo performance of medical devices and drug delivery systems.

Introduction to this compound for Surface Modification

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of biomaterials. PEGylation, the process of covalently attaching PEG chains to a surface, creates a hydrated layer that acts as a physical barrier to prevent the adsorption of proteins and the adhesion of cells. This "stealth" property is crucial for improving the biocompatibility of implanted devices and increasing the circulation time of drug delivery nanoparticles.[1][2][3]

This compound is a linear PEG molecule with a methoxy group at one terminus and a hydroxyl group at the other, and a molecular weight of approximately 2 kDa. The terminal hydroxyl group allows for covalent attachment to a variety of biomaterial surfaces that have been functionalized with complementary reactive groups. The low molecular weight of this compound provides a good balance between creating a sufficient steric barrier and maintaining a high grafting density.[2][4]

Key Advantages of this compound Surface Modification:

  • Reduced Protein Adsorption: Minimizes the foreign body response and enhances biocompatibility.[2][5]

  • Improved Biocompatibility: Decreases immunogenicity and antigenicity.[6]

  • Increased In Vivo Circulation Time: For nanoparticulate drug delivery systems, it reduces clearance by the reticuloendothelial system (RES).[4]

  • Tunable Surface Properties: The density of the grafted this compound can be controlled to optimize performance.[3]

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG is highly dependent on the grafting density and the molecular weight of the PEG chains. The following tables summarize key quantitative data from studies on the surface modification of biomaterials using 2 kDa PEG, which is comparable to this compound.

Surface PropertyUnmodified Surface2 kDa PEG-Modified SurfaceReference(s)
Water Contact Angle 80.5° (hydrophobic)21.8° - 23.9° (hydrophilic)[7]
Protein Adsorption (BSA) HighSignificantly Reduced[8]
Platelet Adhesion HighSignificantly Reduced[7]

Table 1: Effect of 2 kDa PEG Surface Modification on Surface Properties. This table illustrates the significant change in surface wettability and biocompatibility after PEGylation.

ProteinUnmodified Surface Adsorption (ng/cm²)2 kDa PEG-Modified Surface Adsorption (ng/cm²)% ReductionReference(s)
Fibrinogen ~400< 50> 87.5%[2]
Lysozyme ~150< 20> 86.7%[5]
Albumin ~100< 10> 90%[2]

Table 2: Quantitative Analysis of Protein Adsorption on 2 kDa PEG-Modified Surfaces. This table provides a quantitative comparison of the reduction in adsorption for various proteins on surfaces modified with 2 kDa PEG.

Experimental Protocols

This section provides detailed protocols for the surface modification of a model biomaterial (e.g., a silicon-based material) with this compound, followed by characterization of the modified surface.

Protocol for Surface Modification of a Silanized Biomaterial with this compound

This protocol describes a "grafting-to" approach for the covalent attachment of this compound to a biomaterial surface functionalized with amine groups.

Materials:

  • Biomaterial substrate (e.g., silicon wafer, glass slide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Clean the biomaterial substrate by sonication in ethanol and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma cleaner for 5 minutes to generate hydroxyl (-OH) groups on the surface.

  • Surface Amination with APTES:

    • In a glovebox under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and hydroxylated substrate in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Rinse the substrate thoroughly with anhydrous toluene to remove any unbound APTES.

    • Cure the aminated surface by baking at 110°C for 30 minutes.

  • Activation of this compound with DSC:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of triethylamine to the solution to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product, mPEG45-succinimidyl carbonate (mPEG45-SC), can be used directly or precipitated in cold diethyl ether and dried under vacuum.

  • Grafting of Activated this compound to the Aminated Surface:

    • Prepare a solution of the activated mPEG45-SC in anhydrous DMF (e.g., 10 mg/mL).

    • Immerse the aminated substrate in the mPEG45-SC solution.

    • Allow the grafting reaction to proceed for 12 hours at room temperature.

    • Rinse the substrate extensively with DMF, followed by DI water, to remove any non-covalently bound PEG.

    • Dry the this compound modified substrate under a stream of nitrogen.

    • Store the modified substrate in a desiccator until further use.

Protocol for Characterization of the this compound Modified Surface

a) Contact Angle Measurement:

  • Use a goniometer to measure the static water contact angle of the unmodified and this compound modified surfaces.

  • Place a droplet of DI water (typically 5 µL) on the surface and capture an image to determine the contact angle.

  • A significant decrease in the contact angle indicates successful hydrophilic modification.[7]

b) X-ray Photoelectron Spectroscopy (XPS):

  • Utilize XPS to determine the elemental composition of the surface.

  • The appearance of a C 1s peak corresponding to the C-O-C ether bonds of PEG and a decrease in the Si 2p signal from the underlying substrate will confirm the presence of the PEG layer.[2]

c) Atomic Force Microscopy (AFM):

  • Image the surface topography of the unmodified and modified substrates using AFM in tapping mode.

  • A smoother surface with a uniform coating is expected after PEGylation. The thickness of the PEG layer can also be estimated by creating a scratch in the coating and imaging the height difference.[5]

d) Protein Adsorption Assay:

  • Incubate the unmodified and this compound modified substrates in a solution of a model protein (e.g., bovine serum albumin (BSA) or fibrinogen, 1 mg/mL in PBS) for 1 hour at 37°C.

  • Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Quantify the amount of adsorbed protein using a suitable method such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use an antibody specific to the adsorbed protein.

    • Fluorescence Microscopy: Use a fluorescently labeled protein and measure the fluorescence intensity.

    • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To measure the adsorbed mass in real-time.

  • A significant reduction in protein adsorption on the modified surface compared to the unmodified surface demonstrates the effectiveness of the PEGylation.[2][9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the surface modification of biomaterials with this compound.

G cluster_3 Aqueous Environment Biomaterial Biomaterial Protein Protein Biomaterial->Protein Adsorption PEG_Surface Biomaterial with This compound coating Hydration_Layer Hydration Layer Protein2 Protein Protein2->Hydration_Layer

Caption: Mechanism of protein resistance on a PEGylated surface.

G cluster_characterization Characterization Methods start Start: Biomaterial Substrate clean 1. Surface Cleaning (Sonication, Plasma Treatment) start->clean aminate 2. Surface Amination (APTES Coating) clean->aminate graft 4. Grafting of this compound (Covalent Attachment) aminate->graft activate_peg 3. This compound Activation (Reaction with DSC) activate_peg->graft rinse 5. Rinsing and Drying graft->rinse characterize 6. Surface Characterization rinse->characterize end End: this compound Modified Biomaterial characterize->end contact_angle Contact Angle characterize->contact_angle xps XPS characterize->xps afm AFM characterize->afm protein_adsorption Protein Adsorption Assay characterize->protein_adsorption

Caption: Experimental workflow for surface modification and characterization.

References

Application Notes and Protocols for Incorporating mPEG45-diol into PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of mPEG45-diol into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The use of a bifunctional polyethylene glycol (PEG) derivative like this compound allows for the synthesis of PLGA-PEG-PLGA triblock copolymers, which can self-assemble into nanoparticles with unique characteristics beneficial for drug delivery applications.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible polymer in the field of drug delivery.[1][2] Its surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a common strategy to improve the systemic circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.[3][4]

Typically, monofunctional methoxy PEG (mPEG) is used to create mPEG-PLGA diblock copolymers. This guide focuses on the use of This compound , a PEG derivative with hydroxyl groups at both termini. This bifunctionality enables it to act as a macroinitiator for the ring-opening polymerization of lactide and glycolide, resulting in the formation of a PLGA-PEG-PLGA triblock copolymer .[5][6] These triblock copolymers can self-assemble into nanoparticles, often forming a core-shell structure where the hydrophobic PLGA segments form the core for drug encapsulation, and the hydrophilic PEG segment forms the outer shell, providing a "stealth" characteristic.[7]

The properties of the resulting nanoparticles, including their size, drug loading capacity, and release kinetics, can be modulated by adjusting the molecular weights of the PLGA and PEG blocks and the lactide-to-glycolide ratio in the PLGA segments.[3]

Key Applications

The incorporation of this compound to form PLGA-PEG-PLGA nanoparticles offers several advantages in drug delivery research and development:

  • Enhanced Systemic Circulation: The dense PEG shell minimizes protein adsorption, leading to prolonged circulation times and increased probability of reaching the target site.[1]

  • Controlled Drug Release: The biodegradable PLGA core allows for sustained release of encapsulated therapeutic agents.[4] The triblock copolymer architecture can influence the degradation rate and, consequently, the drug release profile.[8]

  • Improved Biocompatibility: Both PLGA and PEG are well-established biocompatible materials, reducing the potential for toxicity.[9]

  • Versatile Formulation: These nanoparticles can encapsulate a wide range of therapeutic agents, including hydrophobic and hydrophilic drugs, proteins, and nucleic acids.[7][10]

Experimental Protocols

Protocol 1: Synthesis of PLGA-PEG-PLGA Triblock Copolymer

This protocol describes the synthesis of the PLGA-PEG-PLGA triblock copolymer via ring-opening polymerization of D,L-lactide and glycolide using this compound as the macroinitiator.

Materials:

  • This compound

  • D,L-lactide

  • Glycolide

  • Stannous octoate (Sn(Oct)₂)

  • Toluene

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle

Procedure:

  • Drying of this compound: Accurately weigh the desired amount of this compound and add it to a Schlenk flask. Heat the flask to 120°C under vacuum for 2-3 hours to remove any residual water.

  • Monomer Addition: After cooling the flask to room temperature under an inert atmosphere (e.g., argon or nitrogen), add the desired molar ratios of D,L-lactide and glycolide to the flask.

  • Catalyst Addition: Dissolve stannous octoate in a small amount of anhydrous toluene and add it to the reaction mixture. The typical catalyst-to-monomer ratio is 1:10,000 to 1:20,000.

  • Polymerization: Heat the reaction mixture to 140-150°C under a continuous inert gas flow with constant stirring. The reaction time can vary from 12 to 24 hours, depending on the desired molecular weight.

  • Purification: After the reaction is complete, cool the mixture to room temperature and dissolve the crude polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature for at least 48 hours to remove any residual solvents.

  • Characterization: The synthesized PLGA-PEG-PLGA triblock copolymer should be characterized by ¹H NMR to confirm its chemical structure and composition, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Protocol 2: Preparation of Drug-Loaded PLGA-PEG-PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol details the formulation of drug-loaded nanoparticles using the synthesized triblock copolymer via a single oil-in-water (o/w) emulsion-solvent evaporation method.[9]

Materials:

  • PLGA-PEG-PLGA triblock copolymer

  • Hydrophobic drug of choice

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the PLGA-PEG-PLGA copolymer and the hydrophobic drug in an appropriate volume of dichloromethane.

  • Aqueous Phase Preparation: Prepare the PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify the mixture using a probe sonicator or a high-speed homogenizer. The emulsification is typically performed in an ice bath to prevent overheating.

  • Solvent Evaporation: After emulsification, transfer the resulting o/w emulsion to a larger volume of deionized water and stir it at room temperature for several hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Once the solvent has completely evaporated, the nanoparticles can be collected by ultracentrifugation.

  • Washing: Wash the collected nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized. It is advisable to use a cryoprotectant (e.g., trehalose or sucrose) to prevent aggregation during freeze-drying.

  • Characterization: The formulated nanoparticles should be characterized for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). The drug loading content and encapsulation efficiency should also be determined.

Protocol 3: Nanoparticle Characterization

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in deionized water.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter for particle size, the PDI for the size distribution, and the zeta potential for the surface charge.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure:

    • For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry. A negative stain (e.g., phosphotungstic acid) can be used for better contrast.

    • For SEM, place a drop of the suspension on a silicon wafer and let it dry. Sputter-coat the sample with a conductive material (e.g., gold) before imaging.

    • Observe the shape and surface morphology of the nanoparticles under the microscope.

3. Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Procedure:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to release the encapsulated drug.

    • Quantify the amount of drug in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the LC and EE using the following formulas:

      • Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from nanoparticle characterization.

Table 1: Physicochemical Properties of PLGA-PEG-PLGA Nanoparticles

Formulation CodePolymer Composition (LA:GA ratio, PEG MW)DrugParticle Size (nm)PDIZeta Potential (mV)
NP-00150:50 PLGA, this compoundDrug X
NP-00275:25 PLGA, this compoundDrug X
NP-00350:50 PLGA, this compoundDrug Y

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugLoading Content (%)Encapsulation Efficiency (%)
NP-001Drug X
NP-002Drug X
NP-003Drug Y

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis mPEG This compound ROP Ring-Opening Polymerization mPEG->ROP Monomers Lactide & Glycolide Monomers->ROP Catalyst Stannous Octoate Catalyst->ROP Crude_Polymer Crude PLGA-PEG-PLGA ROP->Crude_Polymer Purification Dissolution & Precipitation Crude_Polymer->Purification Final_Polymer Purified PLGA-PEG-PLGA Purification->Final_Polymer

Synthesis of PLGA-PEG-PLGA Triblock Copolymer.

Nanoparticle_Formation_Workflow cluster_formulation Nanoparticle Formulation Polymer_Drug PLGA-PEG-PLGA + Drug (in Organic Solvent) Emulsification Emulsification (Sonication/Homogenization) Polymer_Drug->Emulsification PVA_Solution PVA Aqueous Solution PVA_Solution->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Collection Centrifugation & Washing Solvent_Evap->Collection Final_NPs Drug-Loaded Nanoparticles Collection->Final_NPs

Nanoparticle Formulation via Emulsion-Solvent Evaporation.

Nanoparticle_Structure cluster_NP PLGA-PEG-PLGA Nanoparticle cluster_environment Aqueous Environment Core Hydrophobic Core (PLGA + Drug) Shell Hydrophilic Shell (PEG) Shell->p1 Shell->p2 Shell->p3 Shell->p4

Core-Shell Structure of a PLGA-PEG-PLGA Nanoparticle.

References

Application Notes and Protocols: Synthesis of mPEG45-Diol Based Polyurethanes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes derived from methoxy polyethylene glycol diol (mPEG45-diol) and various isocyanates. The resulting polymers are of significant interest to drug development professionals due to their biocompatibility, tunable properties, and potential for forming advanced drug delivery systems such as nanoparticles and micelles.

Introduction

Polyurethanes (PUs) are a versatile class of polymers synthesized through the reaction of a diol with a diisocyanate. The inclusion of this compound as the soft segment imparts hydrophilicity and biocompatibility, reducing protein adsorption and prolonging circulation times in vivo. The properties of the final polyurethane can be precisely controlled by varying the reaction parameters, such as the type of isocyanate, the stoichiometric ratio of reactants, and the use of catalysts. These materials can be designed to be biodegradable and stimuli-responsive, making them ideal candidates for controlled drug release applications.

Reaction of this compound with Isocyanates

The fundamental reaction for the formation of these polyurethanes is the polyaddition of the hydroxyl groups of this compound with the isocyanate groups of a diisocyanate. This reaction forms the characteristic urethane linkage. The general reaction scheme is depicted below.

mPEG This compound HO-(CH2CH2O)45-R-OH Polyurethane Polyurethane -[O-(CH2CH2O)45-R-O-C(=O)-NH-R'-NH-C(=O)]n- mPEG->Polyurethane + Isocyanate Diisocyanate OCN-R'-NCO Isocyanate->Polyurethane Catalyst, Heat

Caption: General reaction scheme for polyurethane synthesis.

Commonly used diisocyanates include aliphatic diisocyanates like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), and aromatic diisocyanates such as 4,4'-methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI). The choice of diisocyanate significantly influences the properties of the resulting polyurethane. Aromatic diisocyanates generally lead to more rigid polymers, while aliphatic diisocyanates produce more flexible materials.

Data Presentation: Influence of Reaction Parameters on Polyurethane Properties

The physicochemical properties of the synthesized polyurethanes are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters on the molecular weight, polydispersity index (PDI), and thermal properties of the polymers.

Note: The molecular weight of this compound is approximately 2000 g/mol . Data presented here is compiled from studies using PEG diols of similar molecular weights.

Table 1: Effect of NCO:OH Molar Ratio on Polyurethane Properties

PolyolDiisocyanateNCO:OH RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
PTMG (1000)MDI2.0:137,72370,9531.88-[1]
PTMG (1000)MDI2.5:158,947124,3782.11-[1]
PTMG (1000)MDI3.0:1112,117236,6892.11-[1]
PPGMDI1.2:1----
PPGMDI1.5:1----
PPGMDI2.0:1----
PPGMDI2.5:1----
PPGMDI3.0:1----
Modified Castor OilIPDI1.4:1---32.5[2]
Modified Castor OilIPDI1.7:1---39.4[2]

As the NCO:OH ratio increases, the molecular weight of the polyurethane generally increases due to a higher degree of polymerization.[1][3] This also leads to an increase in the glass transition temperature (Tg) and thermal stability.[2]

Table 2: Effect of Polyol (mPEG-diol) Molecular Weight on Polyurethane Properties

Polyol MW ( g/mol )DiisocyanateNCO:OH RatioTensile Strength (MPa)Elongation at Break (%)Water Absorption (%)Reference
600MDI/BDConstant24.86505.5[4]
1450MDI/BDConstant28.380025.0[4]
8000MDI/BDConstant34.5700145.0[4]
1000IPDI/DMPA---27[5]
2000IPDI/DMPA---35[5]
2900IPDI/DMPA---42[5]

Increasing the molecular weight of the PEG soft segment generally leads to increased tensile strength and water absorption, while the elongation at break may show a maximum at an intermediate molecular weight.[4]

Experimental Protocols

Protocol 1: Synthesis of Linear Polyurethane via Prepolymer Method

This protocol describes a two-step prepolymer method, which allows for better control over the polymer structure.

Materials:

  • This compound (MW ≈ 2000 g/mol ), dried under vacuum at 100°C for 3 hours.

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a pre-weighed amount of dried this compound in anhydrous DMF.

  • Add IPDI to the flask with a molar ratio of this compound to IPDI of 1:2.[6]

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Monitor the reaction progress by titrating the isocyanate content.

  • Once the prepolymerization is complete, add a chain extender (e.g., 1,4-butanediol) in a stoichiometric amount to the remaining isocyanate groups.

  • Continue the reaction at 80°C for another 2-3 hours.

  • Precipitate the resulting polyurethane by pouring the reaction mixture into a large excess of cold anhydrous diethyl ether.

  • Collect the polymer by filtration, wash it several times with diethyl ether, and dry it under vacuum at room temperature to a constant weight.

Protocol 2: Preparation of Polyurethane Nanoparticles for Drug Delivery

This protocol describes the preparation of drug-loaded polyurethane nanoparticles using an oil-in-water emulsion solvent evaporation method.[7]

Materials:

  • Synthesized this compound based polyurethane

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Procedure:

  • Dissolve a known amount of the synthesized polyurethane and the hydrophobic drug in DCM.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase (polyurethane and drug in DCM) dropwise to the aqueous PVA solution while sonicating or homogenizing at high speed.

  • Continue sonication/homogenization for 5-10 minutes to form a stable oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Visualization of Workflows and Pathways

Experimental Workflow for Polyurethane Synthesis and Nanoparticle Formulation

The following diagram illustrates the overall experimental workflow from polyurethane synthesis to the formation of drug-loaded nanoparticles.

cluster_synthesis Polyurethane Synthesis cluster_formulation Nanoparticle Formulation Reactants This compound + Diisocyanate Prepolymerization Prepolymer Formation (Catalyst, Heat, N2 atm) Reactants->Prepolymerization ChainExtension Chain Extension Prepolymerization->ChainExtension Purification Precipitation & Drying ChainExtension->Purification Dissolution Dissolve PU and Drug in Organic Solvent Purification->Dissolution Characterization (FTIR, NMR, GPC) Emulsification O/W Emulsion with Aqueous Surfactant Dissolution->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Centrifugation & Washing Evaporation->Collection Lyophilization Lyophilization Collection->Lyophilization FinalProduct Drug-Loaded Nanoparticles Lyophilization->FinalProduct Characterization (DLS, TEM, Drug Loading) cluster_cellular Cellular Environment NP PU Nanoparticle with Drug Cell Cell Membrane NP->Cell Endocytosis (e.g., Clathrin-mediated) Endosome Early Endosome Cell->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release (Degradation) Target Therapeutic Target Cytosol->Target Drug Action

References

Application Notes and Protocols: A Step-by-Step Guide to mPEG45-Diol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of methoxy-poly(ethylene glycol)-diol with a degree of polymerization of approximately 45 (mPEG45-diol, with a molecular weight of roughly 2000 Da). These protocols are essential for researchers and professionals in drug development, enabling the modification of PEGylated molecules for various applications, including bioconjugation, drug delivery, and material science.

Introduction

Poly(ethylene glycol) (PEG) and its derivatives are widely utilized in the biomedical field due to their biocompatibility, water solubility, and ability to reduce immunogenicity of conjugated molecules. mPEG-diols, which possess a hydroxyl group at each terminus of the polymer chain, are particularly versatile starting materials for creating homobifunctional or heterobifunctional PEG derivatives. This guide focuses on the functionalization of this compound, providing step-by-step protocols for common and critical chemical transformations.

General Considerations

Materials and Reagents: All reagents should be of high purity (analytical grade or higher). Anhydrous solvents should be used where specified to prevent side reactions. This compound should be dried under vacuum before use to remove any residual water.

Characterization: Successful functionalization should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The degree of functionalization can be quantified by comparing the integration of protons corresponding to the terminal groups with that of the PEG backbone protons in the ¹H NMR spectrum.

Purification: Purification of the functionalized PEG is crucial to remove unreacted reagents and byproducts. Common purification methods include precipitation in a non-solvent (e.g., diethyl ether) and column chromatography.

Experimental Protocols

This section details the experimental procedures for the functionalization of this compound into various derivatives.

Synthesis of mPEG45-Ditosylate

Tosylation is a common method to activate the terminal hydroxyl groups of PEG-diol, making them excellent leaving groups for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (4 equivalents)

  • p-Toluenesulfonyl chloride (TsCl) (3 equivalents)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with fresh diethyl ether.

  • Dry the final product, mPEG45-ditosylate, under vacuum.

Synthesis of mPEG45-Diamine

This protocol describes the conversion of mPEG45-ditosylate to mPEG45-diamine via a two-step process involving the formation of a diazide intermediate followed by reduction.

Step 1: Synthesis of mPEG45-Diazide

Materials:

  • mPEG45-ditosylate (1 equivalent)

  • Sodium azide (NaN₃) (10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve mPEG45-ditosylate in anhydrous DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80-100°C and stir overnight under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and filter to remove excess sodium azide and other salts.

  • Precipitate the product by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain mPEG45-diazide.

Step 2: Reduction of mPEG45-Diazide to mPEG45-Diamine

Materials:

  • mPEG45-diazide (1 equivalent)

  • Triphenylphosphine (PPh₃) (3 equivalents) or Sodium borohydride (NaBH₄) (10 equivalents)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure (using PPh₃):

  • Dissolve mPEG45-diazide in THF.

  • Add triphenylphosphine to the solution.

  • Add water to the reaction mixture and stir at room temperature overnight.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product in cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield mPEG45-diamine.[1]

Synthesis of mPEG45-Dicarboxylic Acid

This protocol outlines the direct oxidation of the terminal hydroxyl groups of this compound to carboxylic acids.

Materials:

  • This compound (1 equivalent)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent.

  • Acetone

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask and cool in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with vigorous stirring. A color change from orange/red to green will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Quench the reaction by adding a small amount of isopropanol until the green color persists.

  • Filter the mixture to remove chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the final product, mPEG45-dicarboxylic acid, from cold diethyl ether and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the functionalization of PEG-diols of similar molecular weight to this compound. Actual results may vary depending on the specific reaction conditions and purity of the starting materials.

FunctionalizationStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Ditosylation mPEG-diolp-Toluenesulfonyl chloride, TEADCM0 to RT12-16>95
Dimesylation mPEG-diolMesyl chloride, TEADCM0 to RT12-16>95
Diazidation mPEG-ditosylateSodium azideDMF80-10012-24>90
Diamination (from diazide)mPEG-diazidePPh₃/H₂O or NaBH₄THF/H₂ORT12-2485-95
Dicarboxylation mPEG-diolJones ReagentAcetone0 to RT2-480-90

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows for the functionalization of this compound.

experimental_workflow_tosylation_amination start This compound (HO-PEG-OH) tosylation Ditosylation (TsCl, TEA in DCM) start->tosylation ditosylate mPEG45-Ditosylate (TsO-PEG-OTs) tosylation->ditosylate azidation Diazidation (NaN3 in DMF) ditosylate->azidation diazide mPEG45-Diazide (N3-PEG-N3) azidation->diazide reduction Reduction (PPh3/H2O or NaBH4) diazide->reduction diamine mPEG45-Diamine (H2N-PEG-NH2) reduction->diamine

Caption: Workflow for the synthesis of mPEG45-Diamine from this compound.

experimental_workflow_oxidation start This compound (HO-PEG-OH) oxidation Oxidation (Jones Reagent in Acetone) start->oxidation dicarboxylic_acid mPEG45-Dicarboxylic Acid (HOOC-PEG-COOH) oxidation->dicarboxylic_acid

Caption: Workflow for the synthesis of mPEG45-Dicarboxylic Acid.

Conclusion

The protocols and data presented in this guide offer a comprehensive resource for the successful functionalization of this compound. By following these detailed procedures, researchers can reliably produce a variety of bifunctional PEG derivatives for a wide range of applications in drug development and materials science. Careful execution of these steps, coupled with rigorous characterization and purification, will ensure the generation of high-quality materials for advanced research and development.

References

Application Notes and Protocols for mPEG45-diol in Stimuli-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy poly(ethylene glycol)-diol (mPEG-diol), particularly with a PEG block of approximately 45 repeating units (mPEG45-diol), is a valuable hydrophilic polymer for the development of advanced stimuli-responsive drug delivery systems (DDS). Its amphiphilic nature, when combined with hydrophobic and stimuli-sensitive polymers, allows for the self-assembly of nanocarriers such as micelles and nanoparticles. These smart carriers can encapsulate therapeutic agents and release them in a controlled manner in response to specific triggers within the tumor microenvironment, such as changes in pH, temperature, or redox potential. This targeted release mechanism enhances the therapeutic efficacy of drugs while minimizing systemic side effects. This document provides detailed application notes and protocols for the synthesis, formulation, and evaluation of this compound-based stimuli-responsive DDS.

I. Synthesis of this compound Based Stimuli-Responsive Copolymers

Stimuli-responsive drug delivery systems often utilize block copolymers that can self-assemble into nanoparticles. The hydrophilic mPEG block forms a protective corona, providing stealth properties and prolonging circulation time, while the hydrophobic block forms the core for drug encapsulation and incorporates the stimuli-responsive moiety.

pH-Responsive Copolymers: mPEG-poly(L-histidine) (mPEG-p(His))

Poly(L-histidine) is a well-known pH-responsive polymer due to the imidazole ring on its side chain, which has a pKa of approximately 6.5. In the physiological environment (pH 7.4), the imidazole group is neutral and hydrophobic, promoting micelle formation. In the acidic tumor microenvironment or within endosomes (pH 5.0-6.5), the imidazole ring becomes protonated and hydrophilic, leading to the destabilization of the micelles and subsequent drug release.[1]

Experimental Protocol: Synthesis of mPEG-p(His) Diblock Copolymer

This protocol describes the synthesis of mPEG-p(His) via ring-opening polymerization of N-carboxyanhydride of L-histidine (His-NCA) initiated by an amine-terminated mPEG.

Materials:

  • mPEG-NH2 (approx. 2000 g/mol , corresponding to ~45 PEG units)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triphosgene

  • L-histidine

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Synthesis of N-trityl-L-histidine: Protect the imidazole group of L-histidine with a trityl group.

  • Synthesis of N-trityl-L-histidine-N-carboxyanhydride (Trt-His-NCA): React the protected histidine with triphosgene in anhydrous THF.

  • Polymerization:

    • Dissolve mPEG-NH2 and Trt-His-NCA in anhydrous DMF in a flame-dried Schlenk flask under an argon atmosphere.

    • Stir the reaction mixture at room temperature for 48-72 hours.

    • Precipitate the resulting polymer in cold diethyl ether and dry it under a vacuum.

  • Deprotection:

    • Dissolve the polymer in a mixture of DCM and TFA to remove the trityl protecting group.

    • Stir for 2-4 hours at room temperature.

    • Precipitate the final mPEG-p(His) copolymer in cold diethyl ether, wash it extensively, and dry it under a vacuum.[2][3]

Characterization: The structure and molecular weight of the copolymer can be confirmed by ¹H NMR and Gel Permeation Chromatography (GPC).

Temperature-Responsive Copolymers: mPEG-poly(ε-caprolactone) (mPEG-PCL)

mPEG-PCL is a widely used biodegradable and biocompatible copolymer. While not inherently temperature-responsive in the same way as polymers with a lower critical solution temperature (LCST), its hydrophobic PCL block can be engineered to form thermo-responsive hydrogels when the polymer concentration and PCL block length are optimized.

Experimental Protocol: Synthesis of mPEG-PCL Diblock Copolymer

This protocol details the ring-opening polymerization of ε-caprolactone (ε-CL) initiated by mPEG-diol.

Materials:

  • mPEG-diol (Mn ≈ 2000 g/mol , ~45 PEG units)

  • ε-caprolactone (ε-CL)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

Procedure:

  • Drying of mPEG: Dry the mPEG-diol by azeotropic distillation with toluene to remove any moisture.

  • Polymerization:

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the dried mPEG-diol and ε-CL.

    • Heat the mixture to 130-160 °C.

    • Add stannous octoate as a catalyst.

    • Allow the reaction to proceed for 4-24 hours under mechanical stirring.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the polymer in dichloromethane.

    • Precipitate the copolymer by adding the solution dropwise into a large volume of cold methanol or hexane.

    • Filter and dry the purified mPEG-PCL copolymer under a vacuum at room temperature.[3][4]

Characterization: The molecular weight and composition of the copolymer can be determined by ¹H NMR and GPC.

Redox-Responsive Copolymers: mPEG-SS-PLA

Redox-responsive systems exploit the significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar) and the intracellular environment of cancer cells (millimolar). A disulfide bond (–S–S–) incorporated into the polymer backbone is stable in the bloodstream but is rapidly cleaved by the high intracellular GSH concentration, leading to the disassembly of the nanocarrier and drug release.

Experimental Protocol: Synthesis of mPEG-SS-PLA Diblock Copolymer

This protocol describes a multi-step synthesis to introduce a disulfide linkage between mPEG and polylactide (PLA).

Materials:

  • mPEG-OH (Mn ≈ 2000 g/mol )

  • 3,3'-Dithiodipropionic acid

  • DCC and NHS

  • Cystamine dihydrochloride

  • D,L-lactide

  • Sn(Oct)₂

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Synthesis of mPEG-SS-COOH:

    • Activate 3,3'-dithiodipropionic acid with DCC and NHS in DCM.

    • React the activated acid with mPEG-OH to form an ester linkage on one side of the disulfide bond.

  • Synthesis of PLA with a terminal thiol group (PLA-SH):

    • Perform ring-opening polymerization of D,L-lactide using an initiator containing a protected thiol group.

    • Deprotect the thiol group.

  • Coupling of mPEG-SS-COOH and PLA-SH:

    • Activate the carboxyl group of mPEG-SS-COOH with DCC/NHS.

    • React the activated mPEG with PLA-SH to form an amide bond, resulting in the mPEG-SS-PLA copolymer.[4][5][6][7]

Characterization: The successful synthesis and structure of the copolymer can be confirmed by ¹H NMR, FTIR, and GPC.

II. Formulation and Characterization of Nanoparticles

Nanoparticle Formulation Protocols

Protocol 2.1.1: Nanoprecipitation Method

This method is suitable for forming nanoparticles from pre-formed amphiphilic block copolymers.

Materials:

  • This compound based copolymer (e.g., mPEG-PCL, mPEG-p(His), mPEG-SS-PLA)

  • A water-miscible organic solvent (e.g., acetone, THF, DMSO)

  • Deionized water

  • Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)

Procedure:

  • Dissolve the copolymer and the hydrophobic drug in the organic solvent.

  • Add this organic solution dropwise into a vigorously stirring aqueous phase.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the water.

  • Stir the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove the free drug and residual solvent.[4]

Protocol 2.1.2: Emulsion-Solvent Evaporation Method

This method is versatile and can be used for a variety of polymers and drugs.

Materials:

  • This compound based copolymer

  • A water-immiscible organic solvent (e.g., dichloromethane, chloroform)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA))

  • Drug to be encapsulated

Procedure:

  • Dissolve the copolymer and the drug in the organic solvent.

  • Add this organic phase to the aqueous surfactant solution.

  • Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure.

  • As the solvent is removed, the polymer precipitates, forming solid nanoparticles.

  • Collect and wash the nanoparticles by centrifugation, then resuspend them in the desired medium.[4]

Drug Loading and Encapsulation Efficiency

Protocol 2.2.1: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Procedure:

  • Prepare a known amount of drug-loaded nanoparticles and lyophilize them to obtain a dry powder.

  • Dissolve a weighed amount of the lyophilized nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO).

  • Quantify the amount of drug in the solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Physicochemical Characterization of Nanoparticles

Protocol 2.3.1: Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Zeta potential measurements provide information about the surface charge of the nanoparticles, which is crucial for their stability in suspension.

Procedure:

  • Dilute the nanoparticle suspension with deionized water or an appropriate buffer.

  • Transfer the diluted sample into a cuvette.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.

Protocol 2.3.2: Morphological Characterization

Transmission Electron Microscopy (TEM) is used to visualize the morphology and size of the nanoparticles.

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) to enhance contrast.

  • Observe the grid under a transmission electron microscope.

III. In Vitro Drug Release Studies

Protocol 3.1: Dialysis Method for In Vitro Drug Release

The dialysis method is commonly used to evaluate the in vitro release profile of drugs from nanoparticles under different stimuli.[8][9][10][11]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release media with different pH values (e.g., pH 7.4, 6.5, 5.0) or containing different concentrations of a reducing agent (e.g., GSH) or at different temperatures.

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker.

  • Maintain the temperature at 37°C and stir the release medium continuously.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

IV. Data Presentation

The following tables summarize representative quantitative data for mPEG-based stimuli-responsive drug delivery systems. Note: Data for specific this compound systems are limited in the literature; therefore, data from systems with similar mPEG molecular weights are presented as a reference.

Table 1: Physicochemical Properties of Stimuli-Responsive Nanoparticles

Copolymer SystemStimulusDrugParticle Size (nm)PDIZeta Potential (mV)Reference
mPEG-p(His)pHDoxorubicin~114Unimodal-[3]
mPEG-PCLTemp.Paclitaxel~100< 0.2~ -5[4]
mPEG-SS-PLARedoxPaclitaxel~150< 0.2~ -10[4]
mPEG-PLA-PHispHDoxorubicin450.256-[12]

Table 2: Drug Loading and Release Characteristics

Copolymer SystemDrugDLC (%)EE (%)Release ConditionCumulative Release (%)Time (h)Reference
mPEG-p(His)Doxorubicin--pH 5.5~8510[13]
mPEG-p(His)Doxorubicin--pH 7.4~2510[13]
mPEG-SS-PLAPaclitaxel~10~9010 mM GSH~9096[4]
mPEG-SS-PLAPaclitaxel~10~900 mM GSH~2096[4]
mPEG-PLA-PHisDoxorubicin-91.12pH 5.0~8048[12]
mPEG-PLA-PHisDoxorubicin-91.12pH 7.4~3048[12]
Thermo-responsive HydrogelPaclitaxel~0.3 (3 mg/ml)-37°CSustained480[14]

V. Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_release In Vitro Release mPEG45_diol This compound Polymerization Polymerization mPEG45_diol->Polymerization Stimuli_Monomer Stimuli-Responsive Monomer Stimuli_Monomer->Polymerization Copolymer Stimuli-Responsive Copolymer Polymerization->Copolymer Self_Assembly Self-Assembly (e.g., Nanoprecipitation) Copolymer->Self_Assembly Drug Drug Drug->Self_Assembly Solvent Organic Solvent Solvent->Self_Assembly Nanoparticles Drug-Loaded Nanoparticles Self_Assembly->Nanoparticles DLS DLS (Size, PDI, Zeta Potential) Nanoparticles->DLS TEM TEM (Morphology) Nanoparticles->TEM HPLC HPLC/UV-Vis (DLC, EE) Nanoparticles->HPLC Dialysis Dialysis under Stimuli (pH, Temp, Redox) Nanoparticles->Dialysis Quantification Drug Quantification Dialysis->Quantification

Fig. 1: Experimental workflow for stimuli-responsive nanoparticles.
Signaling Pathways

Doxorubicin-Induced Apoptosis

Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[15][16][17][18][19]

doxorubicin_apoptosis Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Doxorubicin-induced intrinsic apoptosis pathway.

Paclitaxel-Induced Apoptosis

Paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis through various signaling cascades.[20][21][22][23]

paclitaxel_apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest JNK_Pathway JNK/SAPK Pathway Activation Mitotic_Arrest->JNK_Pathway Bcl2_Mod Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Mod Caspase_Activation Caspase Activation (e.g., Caspase-3) JNK_Pathway->Caspase_Activation Mitochondrion Mitochondrial Dysfunction Bcl2_Mod->Mitochondrion Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 3: Paclitaxel-induced apoptosis pathway.

Conclusion

This compound serves as a versatile platform for the design of stimuli-responsive drug delivery systems. By judiciously selecting the hydrophobic and stimuli-sensitive block, it is possible to create nanocarriers that can effectively encapsulate and deliver therapeutic agents to the target site, thereby improving therapeutic outcomes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of advanced drug delivery. Further research and optimization are necessary to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

identifying and minimizing side reactions of mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of mPEG45-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in bioconjugation or as a PROTAC linker?

The most significant and common issue is the presence of PEG-diol impurity in what is expected to be a monofunctional methoxy-PEG (mPEG) derivative.[1] In the case of this compound, which is inherently a diol, the primary concern shifts to ensuring the desired reactivity and preventing unwanted cross-linking if only one hydroxyl group is intended to be functionalized. However, the term "this compound" can sometimes be used to refer to a PEG chain with an average of 45 ethylene glycol units, where one end is intended to be a methoxy group and the other a hydroxyl group, but diol contamination is still a major issue. High diol concentration can lead to unwanted cross-linked conjugates.[2]

Q2: How do diol impurities affect my experiment?

Diol impurities can lead to the formation of cross-linked products, resulting in ill-defined species in PEGylation reactions.[1][2] This is particularly problematic in applications such as protein modification or the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over the stoichiometry and structure of the final product is critical. Cross-linking can lead to aggregation, loss of biological activity, and difficulties in purification.

Q3: What are other potential side reactions associated with this compound?

Besides diol impurities, other potential side reactions include:

  • Oxidation: The polyethylene glycol chain can undergo thermal oxidative degradation, especially at elevated temperatures in the presence of oxygen.[3] This can lead to chain scission and the formation of various byproducts, including aldehydes and formic esters.[4]

  • Hydrolysis of Activated Esters: If the hydroxyl groups of this compound are activated (e.g., as NHS esters) for conjugation to amines, these activated esters are susceptible to hydrolysis.[5] Hydrolysis competes with the desired conjugation reaction, converting the activated ester back to a non-reactive carboxylic acid and reducing the yield of the desired conjugate.[5]

  • Side Reactions during Activation: The activation of the hydroxyl groups can itself lead to side reactions. For example, when using tosyl chloride for activation, the tosyl group can be substituted by a chloride ion, leading to a chlorinated PEG byproduct.[6]

Q4: Are there established acceptable limits for diol impurities in mPEG products?

While there isn't a universal standard specifically for this compound, the United States Pharmacopeia (USP) monograph for PEG 400 sets a limit for the sum of ethylene glycol and diethylene glycol impurities at not more than 0.25%.[7] For high-purity and GMP-grade PEGs used in pharmaceutical applications, diol content is minimized, often to less than 1%.[1][7] The acceptable level of diol impurity is highly dependent on the specific application and the sensitivity of the molecules involved.

Troubleshooting Guides

Problem 1: Unexpected High Molecular Weight Species or Aggregation Observed in Final Product
Possible Cause Troubleshooting/Minimization Strategy
Diol Impurity in this compound Reagent 1. Characterize the starting material: Use analytical techniques like reversed-phase HPLC or MALDI-TOF-MS to determine the percentage of diol impurity in your this compound stock.[1][2] 2. Purify the this compound: If diol content is high, purify the reagent using preparative chromatography (e.g., reversed-phase HPLC or ion-exchange chromatography) before use.[1][8][9]
Cross-linking during Bifunctional Conjugation 1. Optimize stoichiometry: Carefully control the molar ratio of the reactants to favor the desired product and minimize the formation of cross-linked species. 2. Stepwise conjugation: If possible, perform the conjugation in a stepwise manner, purifying the intermediate product after the first conjugation before proceeding to the second.
Problem 2: Low Yield of PEGylated Product
Possible Cause Troubleshooting/Minimization Strategy
Hydrolysis of Activated this compound 1. Control pH: Perform conjugation reactions at a pH that balances the reactivity of the target functional group (e.g., amine) and the rate of hydrolysis of the activated ester. For NHS esters, a pH range of 7.2-8.5 is common.[10] 2. Control Temperature: Lowering the reaction temperature (e.g., reacting at 4°C overnight instead of room temperature) can reduce the rate of hydrolysis.[10] 3. Buffer Selection: Avoid buffers containing nucleophiles (e.g., Tris or glycine) that can compete with the desired reaction.[5] 4. Fresh Reagents: Prepare and use solutions of activated this compound immediately to minimize hydrolysis before the reaction.[5]
Inefficient Activation of this compound 1. Use appropriate activating agents: For coupling to amines, common activating agents include N,N'-carbonyldiimidazole (CDI) or conversion to an NHS ester.[11] For coupling to hydroxyls, activation with tosyl chloride or diisocyanates can be used.[12][13] 2. Optimize reaction conditions for activation: Ensure anhydrous conditions and use an appropriate base and solvent system for the activation reaction to proceed to completion.
Oxidation of Thiol Groups in Linker/Target 1. Use of Reducing Agents: In reactions involving thiols, consider adding a mild reducing agent like TCEP to prevent the formation of disulfide bonds. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Quantitative Data Summary

Parameter Value/Range Significance Reference
Diol Impurity in mPEG Can be as high as 10-15% in some preparations. High-purity grades have <1-5%.High levels lead to cross-linking and product heterogeneity.[1]
USP Limit for EG and DG in PEG 400 ≤ 0.25%A regulatory standard for low molecular weight PEG, indicating the importance of minimizing small diol impurities.[7]
Optimal pH for NHS Ester Conjugation 7.2 - 8.5Balances amine reactivity with the rate of NHS ester hydrolysis.[10]
Mobile Phase for RP-HPLC of mPEG/Diol 40/60 acetonitrile/water (v/v)Allows for the separation of mPEG and PEG-diol based on end-group differences.[2][7]

Experimental Protocols

Protocol 1: Identification of Diol Impurity by Reversed-Phase HPLC

This protocol is a general guideline based on literature for the analytical separation of mPEG and PEG-diol.[2][7]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 40% acetonitrile and 60% water.

  • Flow Rate: 1 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-2 mg/mL.

  • Analysis: Inject the sample onto the HPLC system. The PEG-diol typically elutes slightly earlier than the corresponding mPEG of the same chain length. The peak area can be used to estimate the relative amount of diol impurity. For confirmation, fractions can be collected and analyzed by MALDI-TOF-MS.

Protocol 2: Purification of this compound using Preparative Reversed-Phase Chromatography

This is a generalized protocol for the removal of diol impurities.

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water. The exact gradient will need to be optimized based on the analytical separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Elution: Run the preparative HPLC system, collecting fractions corresponding to the this compound peak, separating it from the earlier-eluting diol impurity.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or MALDI-TOF-MS to confirm the purity.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_0 Impurity Identification cluster_1 Purification cluster_2 Conjugation Raw this compound Raw this compound Analytical RP-HPLC Analytical RP-HPLC Raw this compound->Analytical RP-HPLC Inject MALDI-TOF-MS MALDI-TOF-MS Analytical RP-HPLC->MALDI-TOF-MS Fractionate & Analyze High Diol Content High Diol Content Analytical RP-HPLC->High Diol Content >1% Diol Acceptable Diol Content Acceptable Diol Content Analytical RP-HPLC->Acceptable Diol Content <1% Diol Preparative RP-HPLC Preparative RP-HPLC High Diol Content->Preparative RP-HPLC Purify Pure this compound Pure this compound Acceptable Diol Content->Pure this compound Preparative RP-HPLC->Pure this compound Activation Activation Pure this compound->Activation Conjugation Reaction Conjugation Reaction Activation->Conjugation Reaction Final Product Final Product Conjugation Reaction->Final Product

Caption: Workflow for identifying and minimizing diol impurities in this compound.

troubleshooting_logic Experiment Start Experiment Start Low Yield? Low Yield? Experiment Start->Low Yield? Check for Oxidation Check for Oxidation Experiment Start->Check for Oxidation Proactive Check Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No Unexpected Product? Unexpected Product? Unexpected Product?->Yes Yes Unexpected Product?->No No Check for Hydrolysis Check for Hydrolysis Optimize pH & Temp Optimize pH & Temp Check for Hydrolysis->Optimize pH & Temp Use Inert Atmosphere Use Inert Atmosphere Check for Oxidation->Use Inert Atmosphere Analyze for Diol Impurity Analyze for Diol Impurity Purify Starting Material Purify Starting Material Analyze for Diol Impurity->Purify Starting Material Successful Product Successful Product Optimize pH & Temp->Successful Product Use Inert Atmosphere->Successful Product Purify Starting Material->Successful Product Yes->Check for Hydrolysis Yes->Analyze for Diol Impurity No->Unexpected Product? No->Successful Product

Caption: Troubleshooting logic for common issues with this compound reactions.

References

Technical Support Center: mPEG45-Diol Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing aggregation of mPEG45-diol based nanoparticles.

Frequently Asked Questions (FAQs)

1. What is the primary cause of aggregation in my this compound based nanoparticle formulation?

Aggregation in nanoparticle formulations is often a result of insufficient stabilization, leading to attractive forces between particles overcoming repulsive forces. For this compound based nanoparticles, this can stem from several factors:

  • Suboptimal Surface Coverage: An insufficient concentration or grafting density of this compound on the nanoparticle surface can leave hydrophobic patches exposed, leading to aggregation.[1][2]

  • High Ionic Strength: In buffers with high salt concentrations (e.g., PBS), the electrostatic repulsion between particles can be shielded, promoting aggregation.[2][3]

  • pH Destabilization: Changes in pH can alter the surface charge of the nanoparticles or the this compound linker, leading to a reduction in repulsive forces and subsequent aggregation.[3][4]

  • Improper Storage: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.[5]

2. How does this compound prevent nanoparticle aggregation?

This compound provides steric stabilization. The polyethylene glycol (PEG) chains create a hydrated layer on the nanoparticle surface. This layer physically hinders the close approach of other nanoparticles, preventing the van der Waals and other attractive forces from causing aggregation.[3] This is often referred to as a "stealth" effect, which also helps to reduce protein adsorption when the nanoparticles are in biological media.[2]

3. What is the optimal concentration of this compound to use?

The optimal concentration is highly dependent on the nanoparticle core material, size, and the desired surface density of the PEG chains. It is crucial to determine this empirically for your specific system. A good starting point is to create a concentration gradient to identify the point at which nanoparticle size is minimized and stable over time, as measured by Dynamic Light Scattering (DLS).

4. Can the molecular weight of the PEG linker affect stability?

Yes, the molecular weight of the PEG chain is a critical factor. Longer PEG chains generally provide a thicker steric barrier, which can offer better protection against aggregation.[2] However, very long chains might have lower surface grafting density. For many applications, PEG molecular weights between 2,000 and 5,000 Da are effective.[2]

5. How should I store my this compound based nanoparticles?

It is generally recommended to store nanoparticles in a liquid suspension at 2-8°C.[5] Avoid freezing, as the formation of ice crystals can force nanoparticles together, causing irreversible aggregation.[2] If long-term storage in a dried form is necessary, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., sucrose or trehalose) is recommended.[2]

Troubleshooting Guide

Problem: Visible precipitate or cloudiness in the nanoparticle dispersion.

This is a clear indication of significant aggregation. The following workflow can help diagnose and resolve the issue.

A Visible Aggregation Observed B Check Formulation Parameters A->B C Check Environmental Conditions A->C D Suboptimal this compound Concentration? B->D E Incorrect pH? B->E F High Ionic Strength? B->F J Improper Storage? C->J K Lyophilization Issue? C->K G Optimize this compound Concentration D->G Yes H Adjust pH of Buffer E->H Yes I Use Lower Salt Concentration Buffer F->I Yes N Characterize (DLS, TEM) G->N H->N I->N L Store at 2-8°C, Avoid Freezing J->L Yes M Use Cryoprotectant (e.g., sucrose) K->M Yes L->N M->N

Caption: Troubleshooting workflow for nanoparticle aggregation.

Detailed Troubleshooting Steps
Question Possible Cause & Explanation Suggested Action
Is your this compound concentration optimized? An insufficient amount of this compound will result in incomplete surface coverage, leading to aggregation driven by hydrophobic interactions.Perform a titration experiment with varying concentrations of this compound. Monitor particle size and polydispersity index (PDI) using DLS to find the optimal concentration that results in the smallest and most monodisperse nanoparticles.
What is the pH of your nanoparticle dispersion? The surface charge of many nanoparticles is pH-dependent. At the isoelectric point, the net charge is zero, leading to a loss of electrostatic repulsion and subsequent aggregation.[4]Measure the zeta potential of your nanoparticles at different pH values. Adjust the pH of your buffer to be at least 2 units away from the isoelectric point to ensure sufficient electrostatic repulsion.[3]
Are you using a high ionic strength buffer (e.g., PBS)? High concentrations of salts can shield the surface charge of the nanoparticles, reducing the electrostatic repulsion and allowing for aggregation.[2]If possible, formulate and store your nanoparticles in a low ionic strength buffer or in deionized water. If a specific buffer is required, use the lowest effective concentration.
How are you storing your nanoparticles? Freezing can cause irreversible aggregation due to the formation of ice crystals.[2] Elevated temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and potential aggregation.Store nanoparticles at 2-8°C.[5] Do not freeze unless you have a validated lyophilization protocol with cryoprotectants.
Did you recently change a component in your formulation? A new batch of reagents, a different solvent, or a slight change in protocol can introduce impurities or alter the reaction kinetics, leading to aggregation.Review your protocol for any recent changes. Test new batches of reagents for purity. Ensure consistency in your formulation process.

Data Presentation

Table 1: Influence of Formulation Parameters on Nanoparticle Stability (Example Data)

ParameterCondition 1Condition 2Condition 3Condition 4
This compound Conc. (mg/mL) 0.51.02.05.0
Resulting Size (nm) 550 (aggregated)150120125
PDI 0.850.250.150.18
pH 5.07.47.47.4
Resulting Size (nm) 400 (aggregated)120120120
Zeta Potential (mV) -5-25-25-25
Ionic Strength (mM) 150 (PBS)10 (HEPES)1 (Water)1 (Water)
Resulting Size (nm) 350 (aggregated)125120120
Stability after 24h PoorGoodExcellentExcellent

This table presents hypothetical data to illustrate the expected trends. Actual results will vary based on the specific nanoparticle system.

Experimental Protocols

Protocol 1: Formulation of this compound Based Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing polymeric nanoparticles with a this compound coating.

  • Preparation of Organic Phase:

    • Dissolve the core polymer (e.g., PLGA) and the this compound conjugate in a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • The ratio of core polymer to this compound will determine the final PEG density on the nanoparticle surface. A common starting point is a 5-10% molar ratio of this compound to the core polymer.

  • Nanoprecipitation:

    • Rapidly inject the organic phase into an aqueous solution (the anti-solvent) under vigorous stirring.

    • The rapid solvent exchange causes the polymer to precipitate, forming nanoparticles.

  • Solvent Removal:

    • Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Purification:

    • Purify the nanoparticles to remove excess reagents and unconjugated this compound. This can be done by centrifugation and resuspension in fresh aqueous buffer, or by tangential flow filtration.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve Core Polymer & this compound in Solvent C Rapid Injection A->C B Vigorous Stirring D Nanoprecipitation B->D C->D E Solvent Evaporation D->E F Purification (Centrifugation/Filtration) E->F G Characterization (DLS, TEM) F->G

Caption: Experimental workflow for nanoparticle formulation.

Protocol 2: Assessment of Nanoparticle Stability in High Ionic Strength Buffer
  • Prepare two samples of your nanoparticle formulation.

  • Dilute one sample in deionized water and the other in 1X Phosphate Buffered Saline (PBS).

  • Measure the initial particle size and PDI of both samples using DLS.

  • Incubate both samples at room temperature.

  • Measure the particle size and PDI at regular intervals (e.g., 1, 4, and 24 hours).

  • A significant increase in particle size and PDI in the PBS sample compared to the water sample indicates instability due to high ionic strength.

Signaling Pathways and Logical Relationships

cluster_0 Nanoparticle Surface A Sufficient this compound Surface Coverage C Steric Hindrance A->C B Insufficient this compound Surface Coverage F Exposed Hydrophobic Regions B->F D Reduced Inter-particle Attractive Forces C->D E Stable Nanoparticle Dispersion D->E G Increased Inter-particle Attractive Forces F->G H Nanoparticle Aggregation G->H

Caption: Mechanism of steric stabilization by this compound.

References

how to control the swelling ratio of mPEG45-diol hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the swelling ratio of mPEG45-diol hydrogels. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound hydrogels that can affect their swelling ratio.

Issue Potential Cause Recommended Solution
Hydrogel does not form or is too soft Incomplete crosslinking reaction.- Ensure correct stoichiometry between the this compound and the crosslinker. - Verify the activity of the initiator and crosslinker. - Increase the crosslinker concentration. - Extend the curing/crosslinking time.
Hydrogel swelling ratio is too high Low crosslinking density.- Increase the concentration of the crosslinking agent.[1][2] - Decrease the molecular weight of the this compound precursor.[3] - Increase the initial polymer concentration.[4]
Hydrogel swelling ratio is too low High crosslinking density.- Decrease the concentration of the crosslinking agent.[2] - Use a higher molecular weight this compound precursor.[3][5] - Decrease the initial polymer concentration.[4]
Inconsistent swelling ratios between batches Variability in experimental conditions.- Precisely control temperature, pH, and reaction time during synthesis. - Ensure homogeneous mixing of all components. - Use fresh, high-purity reagents for each synthesis.
Hydrogel degrades too quickly Insufficient crosslinking or hydrolytically labile crosslinks.- Increase the crosslinker concentration to form a more robust network. - Select a more stable crosslinker if hydrolytic degradation is the issue.
Bubbles trapped in the hydrogel Dissolved gases in the precursor solution or vigorous mixing.- Degas the precursor solution before adding the initiator. - Mix the components gently to avoid introducing air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the swelling ratio of this compound hydrogels?

A1: The swelling ratio of this compound hydrogels is primarily controlled by three main factors:

  • Crosslinker Concentration: A higher concentration of the crosslinking agent leads to a more densely crosslinked network, which restricts the hydrogel's ability to absorb water, resulting in a lower swelling ratio.[1][2]

  • This compound Molecular Weight: Using a higher molecular weight this compound precursor results in a larger mesh size within the hydrogel network, allowing for greater water uptake and a higher swelling ratio.[3][5]

  • Initial Polymer Concentration: A higher initial concentration of the this compound and crosslinker (polymer volume fraction) results in a denser hydrogel network and a lower swelling ratio.[4]

Q2: How does temperature affect the swelling ratio of this compound hydrogels?

A2: For thermo-responsive mPEG hydrogels, the swelling ratio can be significantly influenced by temperature. Generally, for hydrogels exhibiting a lower critical solution temperature (LCST), an increase in temperature above the LCST will cause the hydrogel to shrink and expel water, thus decreasing the swelling ratio.

Q3: How does the pH of the swelling medium influence the swelling ratio?

A3: The pH of the swelling medium is particularly important for hydrogels containing pH-sensitive groups. For this compound hydrogels that incorporate acidic or basic monomers, changes in pH can lead to ionization of these groups. This ionization creates electrostatic repulsion between the polymer chains, leading to increased water absorption and a higher swelling ratio.

Q4: How can I accurately measure the swelling ratio of my this compound hydrogels?

A4: The swelling ratio is typically determined gravimetrically. The hydrogel is first weighed in its dry state (Wd) and then immersed in a swelling medium (e.g., deionized water or phosphate-buffered saline) until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (Ws). The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wd) / Wd.

Q5: Can the swelling ratio be controlled to achieve a specific drug release profile?

A5: Yes, the swelling ratio is a critical parameter for controlling drug release from hydrogels. A higher swelling ratio generally leads to a larger mesh size, which facilitates faster diffusion and release of the encapsulated drug.[6] Conversely, a lower swelling ratio results in a tighter network and slower drug release. By tuning the factors mentioned in Q1, you can tailor the swelling ratio to achieve the desired release kinetics for a specific therapeutic agent.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Hydrogel Swelling Ratio
PEG Molecular Weight ( g/mol )Swelling Ratio (%)Mesh Size (Å)Tensile Modulus (kPa)
860Varies (lower)76 ± 289.5 ± 50.7
3900Varies (intermediate)Not Specified23.1 ± 12.4
9300Varies (higher)160 ± 616.5 ± 4.6
Data adapted from a study on oligo(poly(ethylene glycol) fumarate) hydrogels, demonstrating the general trend of increasing swelling with higher PEG molecular weight.[3]
Table 2: Influence of Crosslinker Concentration on Hydrogel Properties
PETRA Crosslinker (% w/w)Swelling (%)Gel Fraction (%)Tensile Strength (MPa)
1High67.02 ± 1.38Low
2.5IntermediateNot SpecifiedIntermediate
5LowerNot SpecifiedHigher
10Lowest89.47 ± 0.361.41 ± 0.12
Data adapted from a study on polyethylene oxide (PEO) hydrogels with pentaerythritol tetra-acrylate (PETRA) as the crosslinker, illustrating the inverse relationship between crosslinker concentration and swelling.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel

Materials:

  • This compound

  • Crosslinking agent (e.g., a diisocyanate for polyurethane formation, or a diacrylate for photopolymerization)

  • Initiator (e.g., photoinitiator for UV curing, or a catalyst for chemical crosslinking)

  • Solvent (e.g., deionized water, phosphate-buffered saline)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the desired amount of this compound in the chosen solvent to achieve the target initial polymer concentration.

    • Add the crosslinking agent at the desired molar ratio to the this compound.

    • Mix the solution thoroughly but gently to ensure homogeneity without introducing air bubbles.

  • Initiation of Crosslinking:

    • For Photopolymerization: Add the photoinitiator to the precursor solution. Transfer the solution to a mold and expose it to UV light for a specified duration to initiate crosslinking.

    • For Chemical Crosslinking: Add the catalyst to the precursor solution to initiate the crosslinking reaction. The reaction may proceed at room temperature or require heating.

  • Gelation and Purification:

    • Allow the hydrogel to fully form.

    • After gelation, immerse the hydrogel in a large volume of the solvent (e.g., deionized water) to remove any unreacted monomers, crosslinkers, and initiators. Change the solvent periodically for 2-3 days.

Protocol 2: Measurement of Swelling Ratio

Materials:

  • Synthesized this compound hydrogel

  • Swelling medium (e.g., deionized water, PBS)

  • Analytical balance

  • Filter paper

Procedure:

  • Drying the Hydrogel:

    • After purification, freeze-dry the hydrogel or dry it in a vacuum oven at a low temperature until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling to Equilibrium:

    • Immerse the dried hydrogel in the desired swelling medium at a constant temperature.

    • Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess liquid, and weigh it.

    • Continue this process until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached. This is the swollen weight (Ws).

  • Calculation of Swelling Ratio:

    • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Mandatory Visualization

experimental_workflow cluster_prep Precursor Solution Preparation cluster_crosslink Crosslinking cluster_post Post-Processing & Analysis A Dissolve this compound in Solvent B Add Crosslinker A->B C Add Initiator B->C D Initiate Reaction (e.g., UV exposure) C->D E Purification D->E F Drying E->F G Swelling Measurement F->G H Characterization G->H

Caption: Experimental workflow for this compound hydrogel synthesis and characterization.

swelling_factors Swelling_Ratio Swelling Ratio Crosslinker Crosslinker Concentration Crosslinker->Swelling_Ratio Inverse Relationship MW This compound Molecular Weight MW->Swelling_Ratio Direct Relationship Polymer_Conc Initial Polymer Concentration Polymer_Conc->Swelling_Ratio Inverse Relationship

Caption: Key factors influencing the swelling ratio of this compound hydrogels.

References

Technical Support Center: Assessing the Hydrolytic Stability of mPEG45-diol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for evaluating the hydrolytic stability of methoxy-poly(ethylene glycol)-diol (mPEG45-diol) linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and why is its hydrolytic stability important?

A this compound is a polyethylene glycol derivative with a methoxy group at one end and hydroxyl (-OH) groups at the other.[1] These linkers are commonly used in drug delivery and bioconjugation to connect a therapeutic agent to a carrier molecule. The ether bonds within the PEG backbone are generally stable.[2] However, if the diol is used to form more labile linkages, such as esters, the stability of these new bonds against hydrolysis (breakdown by water) is critical.[3] This stability dictates the release rate of the conjugated molecule, impacting its pharmacokinetic profile and therapeutic efficacy.[4]

Q2: What are the primary factors that influence the hydrolytic stability of linkages made from this compound?

The degradation rate of conjugates is influenced by several factors:

  • pH: Hydrolysis of ester linkages is often catalyzed by acidic or basic conditions. Basic conditions, in particular, can significantly accelerate the degradation of ester bonds.[5]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.[5] Accelerated degradation studies are often performed at elevated temperatures, but results should be interpreted cautiously as temperature can also affect other properties like swelling in hydrogels.[5]

  • Linkage Chemistry: The specific type of chemical bond formed using the diol functionality is the most critical factor. For instance, ester bonds are known to be hydrolytically labile, while ether or amide bonds are significantly more stable.[5][6]

  • Local Chemical Environment: The atoms or functional groups near the hydrolyzable bond can influence its stability through electronic effects (inductive or steric hindrance).[6]

Q3: My mPEG-conjugate is degrading faster than expected under physiological conditions (pH 7.4, 37°C). What are the potential causes?

Unexpectedly rapid degradation can stem from several issues:

  • Incorrect pH: The actual pH of your buffer solution may be higher than intended. Verify the pH of your incubation medium with a calibrated pH meter. Even slight deviations towards basic pH can accelerate hydrolysis of sensitive linkers like esters.[5]

  • Enzymatic Cleavage: If you are working in a biological matrix (e.g., serum, cell culture media), enzymes such as esterases could be cleaving the linker. Consider running a control experiment in a buffer without biological components.[7]

  • Oxidative Degradation: Although the poly(ethylene glycol) backbone is generally stable against hydrolysis, it can be susceptible to oxidative degradation, which may be a contributing factor in some biological environments.[2]

  • Linker Purity: The presence of impurities or side-products from the conjugation reaction could lead to less stable linkages than anticipated.

Q4: I am observing inconsistent results in my stability studies between different batches of my conjugate. What should I investigate?

Inconsistent results often point to variability in the experimental setup or the materials themselves.

  • Batch-to-Batch Conjugate Variability: Ensure that each batch of your mPEG-conjugate has a consistent degree of modification and purity. Use characterization techniques like HPLC and mass spectrometry to confirm this.

  • Buffer Preparation: Inconsistencies in buffer preparation (pH, ionic strength) can lead to different degradation rates. Always use a standardized and documented procedure for buffer preparation.[8]

  • Storage and Handling: Ensure that all batches of the conjugate have been stored under the same conditions (temperature, light exposure) to prevent premature degradation.

  • Analytical Method Reproducibility: Verify the reproducibility of your analytical method (e.g., HPLC). Run a system suitability test before each analysis to ensure the instrument is performing correctly.[9]

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring hydrolytic stability. Below are common issues and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with the column (e.g., residual silanols).[9]Adjust the mobile phase pH to suppress ionization of the analyte or silanols. Add a competitive agent to the mobile phase. Consider a different column chemistry.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[10] Temperature variations.Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.[11] Use a column oven to maintain a constant temperature.
Broad Peaks High polydispersity of the PEG chain.[12] Sample overload. Slow mass transfer.Use a column with a larger pore size. Reduce the amount of sample injected.[12] Increase the column temperature to improve peak shape.[12]
High Backpressure Column frit or guard column is plugged.[9] Buffer precipitation in the organic mobile phase.Back-flush the column or replace the frit.[9] Filter all samples and mobile phases.[11] Ensure buffer components are soluble in the highest organic percentage of your gradient.[8]
Baseline Noise or Drift Contaminated mobile phase or detector cell.[11] Air bubbles in the system.Use high-purity solvents and filter them.[11] Thoroughly degas the mobile phase.[8] Flush the system to remove bubbles.

Experimental Protocols

Protocol 1: General Hydrolytic Stability Assessment

This protocol outlines a typical experiment to assess the hydrolytic stability of an this compound-linked conjugate at different pH values.

  • Buffer Preparation:

    • Prepare three buffers:

      • pH 5.0 (e.g., 0.1 M Acetate Buffer)

      • pH 7.4 (e.g., 0.1 M Phosphate Buffered Saline - PBS)

      • pH 9.0 (e.g., 0.1 M Borate Buffer)

    • Filter all buffers through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the mPEG-conjugate in a small amount of a suitable solvent (e.g., water, DMSO) and then dilute it into each of the three buffers to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the samples into multiple vials for each pH condition and time point.

    • Incubate all samples in a temperature-controlled environment, typically 37°C.[5]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from each pH condition.

    • Immediately quench the degradation process by freezing the sample at -20°C or -80°C, or by adding an equal volume of a cold organic solvent like acetonitrile to precipitate proteins if applicable.[13]

  • Analysis:

    • Analyze the samples by a suitable stability-indicating method, typically Reverse-Phase HPLC (RP-HPLC).

    • Monitor the disappearance of the parent conjugate peak and the appearance of degradation products over time.

    • Calculate the percentage of the parent conjugate remaining at each time point relative to the T=0 sample.

Data Presentation: Impact of pH on Linker Stability

The results from such a study can be summarized in a table to easily compare the stability under different conditions.

Time (Hours) % Parent Conjugate Remaining (pH 5.0) % Parent Conjugate Remaining (pH 7.4) % Parent Conjugate Remaining (pH 9.0)
0100100100
2999885
4989572
8969151
24907515
488155< 5
727240< 1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a hydrolytic stability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Buffers (e.g., pH 5.0, 7.4, 9.0) p2 Dissolve Conjugate in Buffers p1->p2 e1 Incubate Samples at 37°C p2->e1 e2 Collect Samples at Time Points e1->e2 e3 Quench Degradation (e.g., Freeze) e2->e3 a1 Analyze by RP-HPLC e3->a1 a2 Quantify Peak Areas a1->a2 a3 Calculate % Remaining vs. Time a2->a3 G start Problem with HPLC Chromatogram q_pressure Is Backpressure Abnormal? start->q_pressure high_p High Pressure q_pressure->high_p Yes (High) low_p Low Pressure q_pressure->low_p Yes (Low) q_peak Is Peak Shape Poor? q_pressure->q_peak No sol_high_p Check for Blockages (Guard, Frit) Filter Mobile Phase/Sample high_p->sol_high_p sol_low_p Check for Leaks in System low_p->sol_low_p tailing Tailing/Fronting q_peak->tailing Yes (Asymmetric) broad Broad Peaks q_peak->broad Yes (Wide) q_rt Are Retention Times Inconsistent? q_peak->q_rt No sol_tailing Adjust Mobile Phase pH Use Different Column tailing->sol_tailing sol_broad Reduce Sample Load Increase Temperature broad->sol_broad sol_rt Check Pump/Flow Rate Use Column Oven q_rt->sol_rt Yes end System Optimized q_rt->end No

References

Technical Support Center: Purification of mPEG45-Diol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of mPEG45-diol conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high-purity conjugates for your research and development needs.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.

Size Exclusion Chromatography (SEC)
Problem Potential Cause Solution
Poor separation of this compound conjugate from unreacted this compound The hydrodynamic radii of the conjugate and the unreacted PEG are too similar for effective separation.- Optimize Column Selection: Use a column with a smaller pore size to enhance the separation of molecules in this molecular weight range.- Increase Column Length: A longer column can improve resolution.- Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.
Broad peaks - Sample overloading.- The conjugate is heterogeneous.- Reduce Sample Concentration: Lower the concentration of the sample injected onto the column.- Optimize Reaction Conditions: Review the conjugation reaction to minimize the formation of multiple PEGylated species.
Low recovery of the conjugate - Non-specific binding to the column matrix.- The conjugate is precipitating on the column.- Modify Mobile Phase: Add organic modifiers or change the salt concentration to reduce non-specific interactions.- Check Solubility: Ensure the conjugate is soluble in the mobile phase.
Presence of aggregates The conjugation process or subsequent handling has induced aggregation.- Optimize Mobile Phase: Include additives like arginine in the mobile phase to reduce aggregation.- Sample Preparation: Filter the sample immediately before injection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Solution
Co-elution of this compound conjugate and PEG-diol impurity Insufficient difference in hydrophobicity between the conjugate and the diol impurity.- Optimize Gradient: Use a shallower gradient of the organic solvent to improve the separation of species with similar hydrophobicities.- Change Stationary Phase: A column with a different stationary phase (e.g., C8 instead of C18) may offer different selectivity.
Peak tailing - Interaction of the conjugate with residual silanol groups on the stationary phase.- Column overload.- Use an End-Capped Column: Select a column that has been end-capped to minimize silanol interactions.- Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.- Reduce Sample Load: Decrease the amount of sample injected.
Irreversible binding of the conjugate to the column The conjugate is too hydrophobic for the selected conditions.- Increase Organic Solvent Concentration: Increase the final concentration of the organic solvent in the gradient.- Add a Stronger Solvent: Consider using a stronger organic solvent (e.g., isopropanol) in the mobile phase.
Variable retention times - Incomplete column equilibration.- Changes in mobile phase composition.- Ensure Proper Equilibration: Equilibrate the column with a sufficient volume of the initial mobile phase before each injection.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition.

II. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound conjugates?

The primary challenge is the removal of the PEG-diol impurity from the final this compound conjugate product.[1] Since the physicochemical properties of the desired product and the diol impurity are very similar, separating them requires optimized purification techniques.[1]

Q2: Why is the presence of PEG-diol an issue?

PEG-diol impurities can lead to cross-linking of proteins or other molecules in subsequent PEGylation reactions, resulting in ill-defined products and potential immunogenicity.[1]

Q3: Which chromatography method is best for removing PEG-diol from this compound conjugates?

Reversed-phase chromatography (RPC) is often the most effective method for separating mPEG from PEG-diol based on the slight difference in polarity between the methoxy group of mPEG and the hydroxyl group of PEG-diol.[1]

Q4: Can I use Size Exclusion Chromatography (SEC) to purify my this compound conjugate?

Yes, SEC is a valuable technique, particularly for removing unreacted small molecules and high molecular weight aggregates from the conjugate. However, it may not be sufficient on its own to resolve the this compound conjugate from the PEG-diol impurity if their sizes are very similar.

Q5: How can I confirm the purity of my final this compound conjugate?

A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC), particularly with a mass spectrometry (MS) detector, can provide information on purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and the absence of diol impurities.

III. Quantitative Data Summary

The following table summarizes typical data that should be monitored during the purification of mPEGylated conjugates. Actual results will vary depending on the specific conjugate and purification protocol.

Purification Step Parameter Typical Value Reference
Crude Reaction Mixture Purity (%)20-60%General estimate
Diol Impurity (%)1-10%[1]
After SEC Purity (%)70-90%General estimate
Yield (%)80-95%General estimate
After RP-HPLC Purity (%)>95%General estimate
Diol Impurity (%)<1%[1]
Yield (%)60-80%General estimate

IV. Experimental Protocols

Protocol for Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for the purification of an this compound conjugate from a protein.

  • Objective: To remove unreacted this compound, small molecule reagents, and high molecular weight aggregates.

  • Materials:

    • SEC column (e.g., Superdex 200 Increase 10/300 GL)

    • HPLC system with UV detector

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

    • Sample: Crude this compound conjugate reaction mixture

  • Procedure:

    • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.

    • Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should be between 0.5% and 2% of the total column volume.

    • Elution: Elute the sample with the mobile phase at a constant flow rate of 0.5 mL/min.

    • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm (for protein conjugates). The this compound conjugate will typically elute first, followed by the unreacted protein, and then the smaller unreacted this compound.

    • Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to determine which fractions contain the purified conjugate.

    • Pooling: Pool the fractions containing the pure this compound conjugate.

Protocol for Removal of PEG-diol Impurity using Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate the this compound conjugate from the corresponding PEG-diol impurity.

  • Objective: To achieve high purity of the this compound conjugate by removing the PEG-diol impurity.

  • Materials:

    • RP-HPLC column (e.g., C18 column, 4.6 x 150 mm, 5 µm)

    • HPLC system with a suitable detector (e.g., ELSD or MS)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Sample: this compound conjugate containing PEG-diol impurity

  • Procedure:

    • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.22 µm filter.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Apply a linear gradient of Mobile Phase B. A shallow gradient is recommended for optimal separation. For example:

      • 5% to 60% B over 30 minutes.

    • Fraction Collection: Collect fractions as the peaks elute. The PEG-diol will typically elute slightly earlier than the this compound conjugate.

    • Analysis: Analyze the collected fractions by a suitable method (e.g., MALDI-TOF MS) to confirm the identity and purity of the contents.

    • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or evaporation.

V. Visualizations

PurificationWorkflow cluster_reaction Conjugation Reaction cluster_sec Step 1: Size Exclusion Chromatography (SEC) cluster_rphplc Step 2: Reversed-Phase HPLC (RP-HPLC) cluster_analysis Quality Control Reaction Crude this compound Conjugate Mixture SEC SEC Purification Reaction->SEC Initial Cleanup SEC_Product Partially Purified Conjugate (Aggregates & small molecules removed) SEC->SEC_Product RPHPLC RP-HPLC Purification SEC_Product->RPHPLC High-Resolution Separation Final_Product High-Purity this compound Conjugate (Diol impurity removed) RPHPLC->Final_Product Analysis Purity & Identity Analysis (HPLC, MS, NMR) Final_Product->Analysis Final Verification

Caption: Purification workflow for this compound conjugates.

TroubleshootingLogic Start Purification Issue Identified CheckMethod Which purification method? Start->CheckMethod SEC_Issue SEC Issue CheckMethod->SEC_Issue SEC RPHPLC_Issue RP-HPLC Issue CheckMethod->RPHPLC_Issue RP-HPLC PoorSep_SEC Poor Separation SEC_Issue->PoorSep_SEC LowRecovery_SEC Low Recovery SEC_Issue->LowRecovery_SEC CoElution_RP Co-elution RPHPLC_Issue->CoElution_RP PeakTailing_RP Peak Tailing RPHPLC_Issue->PeakTailing_RP Solution1 Optimize Column / Flow Rate PoorSep_SEC->Solution1 Solution2 Modify Mobile Phase LowRecovery_SEC->Solution2 Solution3 Optimize Gradient / Stationary Phase CoElution_RP->Solution3 Solution4 Adjust pH / Use End-capped Column PeakTailing_RP->Solution4

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Reactions with NHS Esters for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for PEGylation using N-Hydroxysuccinimide (NHS) esters. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments involving reagents like mPEG45-diol, assuming it has been appropriately functionalized for reaction with an NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the critical functional groups for a successful reaction between a PEG derivative and an NHS ester?

A1: For a successful conjugation, one molecule must possess a primary amine (-NH2) and the other an NHS ester. NHS esters react with primary amines to form stable amide bonds.[1][2][3][4] Therefore, if you are using this compound, one or both of its hydroxyl groups must first be converted to a primary amine or another amine-containing group to make it reactive towards an NHS ester. Alternatively, the hydroxyl groups can be activated to form an NHS ester, which can then react with an amine-containing molecule.

Q2: What is the optimal pH for reacting an NHS ester with a primary amine?

A2: The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range is typically between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often cited as optimal for many biomolecule labeling reactions.[2][3][4]

Q3: How does temperature affect the reaction?

A3: NHS ester reactions can be performed at room temperature (approximately 25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[7][8] Lower temperatures can help to minimize the hydrolysis of the NHS ester, especially during longer incubation times.[1]

Q4: What buffer should I use for the reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8][9] Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[1][2] Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.[1][7]

Q5: How should I prepare and store my NHS ester reagent?

A5: NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant.[9][10] Before use, the reagent vial should be equilibrated to room temperature to prevent moisture condensation upon opening.[9][10] It is recommended to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][9] Stock solutions should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes.[8][9]

Q6: How can I purify my PEGylated product?

A6: Several techniques can be used to purify PEGylated products from unreacted PEG, unreacted protein/molecule, and reaction byproducts. Common methods include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and dialysis/ultrafiltration.[11][][13] The choice of method depends on the physicochemical differences between the desired product and the impurities.[11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Hydrolyzed NHS Ester: The NHS ester reagent was exposed to moisture or the stock solution was prepared too far in advance.[7] 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that competed with the target molecule.[7] 3. Suboptimal pH: The reaction pH was too low (<7.0), leading to protonated, non-reactive primary amines.[5] 4. Insufficient Molar Ratio: The molar excess of the NHS ester was too low.1. Use a fresh vial of the NHS ester reagent. Prepare the solution in anhydrous solvent immediately before use.[7] 2. Use an amine-free buffer such as PBS, borate, or carbonate buffer at the recommended pH.[1] 3. Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.[1] 4. Increase the molar excess of the NHS ester reagent. A 5- to 20-fold molar excess is a good starting point for protein solutions >2 mg/mL.[14]
High Degree of Polydispersity in the Product 1. Multiple Reaction Sites: The target molecule has multiple primary amines leading to a mixture of products with varying degrees of PEGylation. 2. Prolonged Reaction Time: A longer reaction time may lead to more modification.1. Optimize the molar ratio of the NHS ester to the target molecule to favor mono-PEGylation.[14] 2. Reduce the reaction time. Monitor the reaction progress over time to find the optimal endpoint.
Precipitation During Reaction 1. Solvent Incompatibility: The addition of the NHS ester solution (in organic solvent) causes the target molecule to precipitate. 2. Change in Solubility: The PEGylated product has different solubility properties compared to the starting material.1. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically less than 10%.[7] 2. Screen different buffer conditions or consider adding solubility enhancers if compatible with the reaction.

Data Presentation: Reaction Parameter Summary

The efficiency of the NHS ester reaction is highly dependent on several factors. The following tables summarize key quantitative data.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1]
7.4Room Temp>120 minutes[15]
8.0Room Temp210 minutes[16][17]
8.5Room Temp180 minutes[16][17]
8.6410 minutes[1]
9.0Room Temp<9 minutes[15]
9.0Room Temp125 minutes[16][17]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester stability.[1][5]
Temperature 4°C or Room TemperatureLower temperature can reduce hydrolysis rate for longer reactions.[7][8]
Reaction Time 30 min - 2 hours (RT) or 2 hours - overnight (4°C)Optimal time depends on reactants and desired degree of labeling.[7][8]
Molar Excess of NHS Ester 5 to 20-foldHigher excess may be needed for dilute solutions.[8][14]
Buffer PBS, Borate, Carbonate, HEPESMust be free of primary amines.[1][2]

Experimental Protocols

General Protocol for mPEG-Amine Reaction with an NHS Ester

This protocol outlines the general steps for conjugating an amine-functionalized mPEG to a protein or other molecule containing an NHS ester.

  • Reagent Preparation:

    • Equilibrate the NHS ester reagent to room temperature before opening the vial.[9]

    • Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7][8]

    • Dissolve the amine-functionalized mPEG in an amine-free buffer (e.g., PBS, pH 7.5) to the desired concentration (e.g., 1-10 mg/mL).[8]

  • Reaction Setup:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Add the calculated volume of the NHS ester solution to the mPEG-amine solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.[7][8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8]

  • Quenching:

    • (Optional but recommended) Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and other small molecules by dialysis, diafiltration, or size-exclusion chromatography.[7][]

  • Characterization:

    • Analyze the purified product using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reagents Prepare Reagents (mPEG-Amine in Buffer, NHS Ester in DMSO/DMF) calc_vol Calculate Volumes (for desired molar ratio) prep_reagents->calc_vol mix Mix Reagents calc_vol->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purification (SEC, IEX, or Dialysis) quench->purify characterize Characterization (SDS-PAGE, HPLC, MS) purify->characterize

Caption: A generalized workflow for the conjugation of an amine-functionalized mPEG with an NHS ester.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Product Yield hydrolysis NHS Ester Hydrolyzed? start->hydrolysis buffer Amine in Buffer? start->buffer ph pH Optimal? start->ph ratio Molar Ratio Sufficient? start->ratio fresh_reagent Use Fresh Reagent hydrolysis->fresh_reagent Yes change_buffer Use Amine-Free Buffer buffer->change_buffer Yes adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph No increase_ratio Increase Molar Excess ratio->increase_ratio No

Caption: A troubleshooting decision tree for low or no product yield in NHS ester conjugation reactions.

References

addressing solubility issues of mPEG45-diol protein conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues encountered with mPEG45-diol protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for protein conjugation?

A1: this compound is a polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a hydroxyl group at the other, containing approximately 45 ethylene glycol units. The "diol" designation indicates the presence of two hydroxyl groups, which can be a result of impurities from the synthesis of mPEG.[1][2] It is used in protein conjugation to enhance the therapeutic properties of proteins, such as increasing their solubility, stability, and circulation half-life, while potentially reducing immunogenicity.[3][4][5]

Q2: What are the primary causes of solubility issues with this compound protein conjugates?

A2: The primary causes of solubility issues with this compound protein conjugates often stem from:

  • Cross-linking: The presence of PEG-diol impurities can lead to the formation of cross-linked protein aggregates, where one PEG molecule links two or more protein molecules.[2][3] This significantly increases the molecular weight and can drastically reduce solubility.

  • Protein Aggregation: The conjugation process itself, including changes in pH, temperature, or buffer conditions, can induce protein unfolding and subsequent aggregation.[6][7]

  • Heterogeneity of the Conjugate: The number of PEG molecules attached per protein (degree of PEGylation) and the site of attachment can vary, leading to a heterogeneous mixture with different solubility characteristics.[8][9]

Q3: How can I detect and characterize aggregation in my this compound protein conjugate sample?

A3: Several analytical techniques can be used to detect and characterize aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate.[6][10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, cross-linked conjugates will appear as higher molecular weight bands.[6]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate different species based on hydrophobicity and can be used to analyze the purity of the conjugate.[11]

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness After Conjugation Reaction

Possible Cause: Protein aggregation or precipitation due to suboptimal reaction conditions or cross-linking.

Troubleshooting Steps:

  • Optimize Reaction pH: The pH of the reaction buffer can significantly impact protein stability and the reactivity of amino acid side chains. It is crucial to maintain a pH that ensures protein stability while allowing for efficient conjugation.

  • Control Temperature: Elevated temperatures can promote protein unfolding and aggregation.[7] Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize this risk.

  • Adjust PEG-to-Protein Molar Ratio: A high molar ratio of this compound to protein can increase the likelihood of modification at multiple sites and potential cross-linking if diol impurities are present. Start with a lower molar ratio and optimize for the desired degree of PEGylation.

  • Buffer Composition: The choice of buffer and the presence of excipients can impact protein solubility. Consider using buffers known to stabilize your specific protein and include additives like arginine or glycerol.[7]

Issue 2: Low Yield of Soluble Conjugate After Purification

Possible Cause: Formation of soluble, high-molecular-weight aggregates that are removed during purification, or loss of protein due to non-specific binding to purification resins.

Troubleshooting Steps:

  • Analyze All Fractions: During purification (e.g., by SEC or ion-exchange chromatography), analyze not only the desired product fraction but also earlier eluting fractions for the presence of high-molecular-weight aggregates.[6]

  • Optimize Purification Method: If using ion-exchange chromatography, ensure that the buffer conditions (pH and ionic strength) are optimized for the separation of the conjugate from aggregates and unconjugated protein. For SEC, select a column with an appropriate separation range.

  • Consider Alternative Purification Strategies: Techniques like tangential flow filtration (TFF) can be effective for buffer exchange and removing unconjugated PEG while minimizing product loss.

Issue 3: Conjugate Appears Soluble Initially but Aggregates Over Time

Possible Cause: Long-term instability of the conjugate, leading to slow aggregation.

Troubleshooting Steps:

  • Formulation Development: The final buffer formulation is critical for long-term stability. Screen a range of pH values and excipients (e.g., sugars, polyols, amino acids, and surfactants) to find the optimal conditions for your conjugate.

  • Stress Studies: Perform accelerated stability studies by incubating the conjugate at elevated temperatures to quickly identify formulations that prevent aggregation.[6]

  • Control Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. If the conjugate needs to be frozen, include cryoprotectants in the formulation and minimize the number of freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative data on factors that can influence the solubility of this compound protein conjugates. Note: This data is hypothetical and should be used as a guide for experimental design.

Table 1: Effect of pH on Conjugate Solubility

pHProtein Concentration (mg/mL)% Soluble Conjugate (Post-Purification)
5.5575%
6.5592%
7.5585%
8.5560%

Table 2: Effect of PEG:Protein Molar Ratio on Aggregation

PEG:Protein Molar Ratio% Monomer% Soluble Aggregates% Precipitate
5:195%3%2%
10:188%8%4%
20:175%15%10%

Experimental Protocols

Protocol 1: General Procedure for this compound Protein Conjugation
  • Protein Preparation: Prepare the protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the protein is at the desired concentration.

  • This compound Solution Preparation: Dissolve the this compound in the reaction buffer immediately before use.

  • Conjugation Reaction: Add the this compound solution to the protein solution at the desired molar ratio. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 2-24 hours).

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) if an activated PEG derivative is used, or by proceeding directly to purification.

  • Purification: Purify the conjugate using a suitable chromatography method, such as size exclusion or ion-exchange chromatography, to separate the PEGylated protein from unreacted protein and PEG.

Protocol 2: Analysis of Conjugate Solubility by Size Exclusion Chromatography (SEC)
  • Column: Use an SEC column with a molecular weight range appropriate for the expected size of the monomeric conjugate and potential aggregates.

  • Mobile Phase: A typical mobile phase would be a phosphate-buffered saline (PBS) solution.

  • Sample Preparation: Dilute the conjugate to a suitable concentration in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments to determine the percentage of each species.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_formulation Formulation protein Prepare Protein Solution conjugation Incubate Protein + this compound protein->conjugation peg Prepare this compound Solution peg->conjugation purify Purify Conjugate (e.g., SEC) conjugation->purify analyze Analyze Purity & Aggregation (SEC, DLS) purify->analyze formulate Formulation Screening analyze->formulate stability Stability Testing formulate->stability

Caption: Experimental workflow for this compound protein conjugation and analysis.

logical_relationship cluster_causes Potential Causes of Insolubility cluster_solutions Troubleshooting Solutions crosslinking Cross-linking (due to Diol) insolubility Solubility Issues crosslinking->insolubility aggregation Protein Aggregation aggregation->insolubility heterogeneity Conjugate Heterogeneity heterogeneity->insolubility optimize_ph Optimize pH control_temp Control Temperature adjust_ratio Adjust Molar Ratio optimize_purification Optimize Purification formulation Formulation Development insolubility->optimize_ph insolubility->control_temp insolubility->adjust_ratio insolubility->optimize_purification insolubility->formulation

Caption: Logical relationship between causes and solutions for solubility issues.

References

strategies to improve the efficiency of mPEG45-diol linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mPEG45-diol linking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your this compound linking experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound linking reactions in a question-and-answer format.

Q1: Why is my reaction showing low yield or incomplete conversion?

A1: Low reaction yield is a frequent issue and can stem from several factors. Inefficient activation of the this compound hydroxyl groups is a primary cause. Additionally, suboptimal reaction conditions, such as incorrect temperature, reaction time, or pH, can hinder the reaction. The presence of moisture and impurities in the starting materials, particularly in the this compound reagent, can also lead to reduced yields. Finally, steric hindrance from bulky substrates can impede the reaction.

To address this, ensure your this compound is of high purity and has been properly dried. Optimize reaction conditions by performing small-scale trial reactions to determine the ideal temperature, time, and stoichiometry. The use of an appropriate activating agent and catalyst is also crucial for efficient conversion.

Q2: I am observing unexpected cross-linking in my product. What is the cause and how can I prevent it?

A2: Unwanted cross-linking is a significant problem, often caused by the presence of PEG-diol impurities in the mPEG raw material.[1][2][3] These diol impurities have hydroxyl groups at both ends, leading to the formation of cross-linked products.[1][3]

To prevent cross-linking, it is essential to use high-purity this compound with a low diol content.[4] You can assess the purity of your mPEG reagent using techniques like HPLC or MALDI-TOF MS.[2][5][6] If diol impurity is suspected, purification of the this compound prior to the reaction is recommended.

Q3: My final product is difficult to purify. What strategies can I employ for effective purification?

A3: The purification of PEGylated molecules can be challenging due to their heterogeneity and the presence of unreacted starting materials and byproducts. Size exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods for purifying PEGylated products.[7]

For SEC, select a column with a pore size appropriate for the molecular weight of your conjugate. For RP-HPLC, a gradient elution with a suitable solvent system (e.g., water/acetonitrile with an additive like TFA or formic acid) is often effective.[8] It is important to note that during HPLC purification, avoiding high temperatures and buffering fractions to a neutral pH immediately after elution can prevent hydrolysis of ester linkages.[8]

Q4: How can I accurately characterize my this compound conjugate to confirm successful linking?

A4: Accurate characterization is critical to confirm the identity and purity of your final product. MALDI-TOF mass spectrometry is a powerful tool for determining the molecular weight of the conjugate and assessing the degree of PEGylation.[9][10][11][12] The mass spectrum will show a characteristic peak distribution corresponding to the PEGylated product, with the mass difference between peaks corresponding to the mass of the ethylene glycol monomer unit (44 Da).[10]

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for structural confirmation. 1H NMR can be used to verify the presence of characteristic peaks from both the mPEG chain and the conjugated molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common linking chemistries used for this compound?

A1: The hydroxyl groups of this compound can be activated to react with various functional groups. Two common linking chemistries are:

  • Esterification: The hydroxyl groups are reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages.

  • Williamson Ether Synthesis: The hydroxyl groups are deprotonated to form alkoxides, which then react with an alkyl halide to form an ether linkage.[13][14][15]

Q2: How does the presence of diol impurity affect my downstream applications, such as in PROTACs?

A2: In the synthesis of PROTACs, where this compound is often used as a linker, diol impurities can lead to the formation of dimeric or oligomeric PROTACs. This results in a heterogeneous product with potentially altered biological activity, solubility, and pharmacokinetic properties. Therefore, using high-purity this compound is crucial for the successful synthesis of well-defined PROTACs.

Q3: What analytical techniques are best for quantifying the efficiency of the linking reaction?

A3: HPLC is a widely used technique for quantifying the efficiency of PEGylation reactions. By analyzing the reaction mixture, you can determine the relative peak areas of the starting materials and the product, allowing for the calculation of conversion and yield. MALDI-TOF MS can also provide semi-quantitative information by comparing the intensities of the ion signals corresponding to the unreacted this compound and the conjugated product.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Conjugate Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Molecular weight, degree of PEGylation, purityHigh sensitivity, provides absolute molecular weightCan be difficult to quantify accurately
HPLC (SEC/RP) Purity, quantification of reaction componentsQuantitative, high resolutionMay require method development
NMR Spectroscopy Structural confirmationProvides detailed structural informationLower sensitivity compared to MS

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound
  • Materials: this compound, carboxylic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC.

Protocol 2: General Procedure for Williamson Ether Synthesis with this compound
  • Materials: this compound, alkyl halide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 1-2 hours until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0°C.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once complete, quench the reaction by the slow addition of water or ethanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by extraction and subsequent column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Linking Reaction cluster_monitoring 3. Reaction Monitoring cluster_purification 4. Purification cluster_characterization 5. Characterization reagent_prep High-Purity this compound & Substrate reaction Esterification or Williamson Ether Synthesis reagent_prep->reaction monitoring TLC / HPLC reaction->monitoring monitoring->reaction Incomplete purification SEC / RP-HPLC monitoring->purification Complete characterization MALDI-TOF MS / NMR purification->characterization

Caption: General workflow for this compound linking experiments.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield crosslinking Cross-linking? low_yield->crosslinking No solution_yield Check Reagent Purity Optimize Conditions Use Activators/Catalysts low_yield->solution_yield Yes purification_issue Purification Difficulty? crosslinking->purification_issue No solution_crosslinking Use High-Purity mPEG (Low Diol Content) Analyze Raw Material crosslinking->solution_crosslinking Yes solution_purification Optimize HPLC/SEC Method Avoid High Temperatures Buffer Fractions purification_issue->solution_purification Yes end Problem Resolved purification_issue->end No solution_yield->crosslinking solution_crosslinking->purification_issue solution_purification->end

Caption: Troubleshooting decision tree for this compound linking.

References

stability of mPEG45-diol in different biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mPEG45-diol in various biological media. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in biological media?

A1: The polyether backbone of this compound is generally considered stable and bioinert. However, degradation can occur, primarily through two mechanisms:

  • Oxidative Degradation: The ether linkages in the polyethylene glycol (PEG) chain can be susceptible to oxidation, especially in the presence of transition metal ions or reactive oxygen species (ROS) that may be present in some biological systems. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylates.

  • Hydrolytic Degradation: While the ether bonds of the PEG backbone are stable against hydrolysis, any ester linkages present as impurities or as part of a larger conjugate would be susceptible to hydrolysis, which is accelerated by changes in pH. For this compound itself, this is less of a concern unless it has been modified or contains impurities.

Q2: How does the composition of the biological medium affect the stability of this compound?

A2: The composition of the biological medium can significantly influence the stability of this compound:

  • Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer that is generally considered to be compatible with this compound. However, the presence of certain ions could potentially catalyze oxidative degradation over long incubation periods.

  • Cell Culture Media (e.g., DMEM, RPMI): These are complex mixtures containing amino acids, vitamins, salts, and sometimes serum. Components such as transition metals (e.g., iron, copper) can promote oxidative degradation. Furthermore, the presence of cells can introduce enzymes and reactive oxygen species that may affect stability.

  • Simulated Body Fluids (SBF): SBFs are designed to mimic the ionic composition of human plasma and can be complex.[1][2][3] The stability of this compound in SBF would be influenced by the specific ionic strength and the presence of catalytic ions, similar to other biological media.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to store them frozen at -20°C.[4] If frequent use is required, refrigerating at 4°C is preferable to room temperature storage.[4] To minimize oxidation, it is also advisable to protect solutions from light and to purge the container with an inert gas like argon to remove oxygen.[4]

Q4: Can enzymes in biological media degrade this compound?

A4: While certain anaerobic microorganisms have been shown to degrade polyethylene glycol, enzymatic degradation is not generally considered a significant pathway for the breakdown of unmodified PEG-based molecules like this compound in typical mammalian cell culture or in vivo environments.[5] The introduction of specific enzyme-labile linkages would be necessary for significant enzymatic degradation to occur.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results between batches of this compound. Purity differences between batches, specifically the presence of diol impurities.Characterize each new batch of this compound for purity and diol content using techniques like HPLC or MALDI-TOF MS.[6][7][8]
Degradation of this compound during storage.Follow recommended storage conditions: store at -20°C, protect from light, and purge with inert gas.[4]
Loss of activity of a PEGylated conjugate over time in a biological medium. Instability of the linkage between this compound and the conjugated molecule.Investigate the stability of the specific linker chemistry under the experimental conditions (pH, temperature, presence of enzymes).
Degradation of the PEG chain itself.Analyze the integrity of the PEG chain using techniques like gel permeation chromatography (GPC) or mass spectrometry.
Precipitation of this compound from solution. Poor solubility in the chosen buffer.Ensure the concentration of this compound is below its solubility limit in the specific medium.
Interaction with other components in the medium.Evaluate the compatibility of this compound with all components of the biological medium.
Difficulty in detecting and quantifying this compound and its potential degradation products. Lack of a strong chromophore for UV-Vis detection.Utilize detection methods suitable for non-volatile analytes without chromophores, such as charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) coupled with HPLC.[9]
Co-elution of this compound with other sample components.Develop a specific analytical method, possibly using derivatization to enhance detection, or employ two-dimensional liquid chromatography (2D-LC) for better separation.[9]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a chosen biological medium.

Materials:

  • This compound

  • Biological medium of interest (e.g., PBS, DMEM, SBF)

  • Sterile, sealed containers

  • Incubator set to the desired temperature (e.g., 37°C)

  • Analytical instrumentation (e.g., HPLC with CAD or ELSD, GPC)

Procedure:

  • Prepare a stock solution of this compound in the chosen biological medium at a known concentration.

  • Aliquot the solution into sterile, sealed containers for each time point to be tested.

  • Place the containers in an incubator at the desired temperature.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a container from the incubator.

  • Analyze the sample immediately using a suitable analytical method to determine the concentration and integrity of the this compound.

  • Compare the results to the initial (time 0) sample to assess any degradation.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of this compound using HPLC.

Instrumentation and Columns:

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector, Evaporative Light Scattering Detector, or Refractive Index Detector).

  • A reversed-phase column (e.g., C18) or a size-exclusion column appropriate for the molecular weight of this compound.

Mobile Phase:

  • A typical mobile phase for reversed-phase chromatography of PEG is a gradient of acetonitrile and water. The exact gradient will need to be optimized based on the specific column and instrument.

Procedure:

  • Prepare samples and standards of this compound in the mobile phase or a compatible solvent.

  • Inject the samples onto the HPLC system.

  • Run the optimized gradient method.

  • Identify and quantify the this compound peak based on the retention time of a known standard.

  • Analyze the chromatogram for the appearance of new peaks that may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound solution in biological medium aliquot Aliquot for each time point prep_solution->aliquot incubate Incubate at desired temperature aliquot->incubate sample Remove sample at specific time points incubate->sample analyze Analyze using analytical method (e.g., HPLC) sample->analyze compare Compare to time 0 sample analyze->compare

Caption: Workflow for assessing this compound stability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Batch-to-batch variability start->cause1 cause2 Degradation during storage start->cause2 cause3 Instability in medium start->cause3 sol1 Characterize new batches (HPLC, MS) cause1->sol1 sol2 Optimize storage (-20°C, inert gas) cause2->sol2 sol3 Perform stability study in medium cause3->sol3

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Guide to mPEG45-diol and Hetero-bifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing stability, solubility, and therapeutic efficacy. This guide provides an objective comparison between mPEG45-diol, a homobifunctional polyethylene glycol (PEG) derivative, and the broad class of hetero-bifunctional PEG linkers. By examining their structural and functional differences, this document aims to provide the necessary information for making informed decisions in the design of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Structural and Functional Overview

This compound is a polyethylene glycol derivative characterized by a methoxy cap at one terminus and a diol (two hydroxyl groups) at the other. The presence of two hydroxyl groups at one end classifies it as a homobifunctional linker in terms of reactivity at that terminus. It is primarily utilized in the synthesis of PROTACs.[1]

Hetero-bifunctional PEG linkers are distinguished by the presence of two different reactive functional groups at each end of the PEG chain.[2] This dual reactivity is a key feature that allows for controlled, sequential conjugation of two different molecules, which is highly advantageous in the construction of complex bioconjugates.[2] The variety of available end groups, such as N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols, offers significant versatility in bioconjugation strategies.[2]

Quantitative Data Summary

The following tables provide a summary of the key characteristics and typical performance of this compound and a representative selection of hetero-bifunctional PEG linkers. Direct comparative quantitative data for this compound is limited in publicly available literature; therefore, typical performance characteristics of homobifunctional diol linkers are presented.

Table 1: Structural and Physicochemical Properties

FeatureThis compoundHetero-bifunctional PEG Linkers (Examples)
Functional Groups Methoxy (-OCH3), Diol (-OH, -OH)Varied pairs (e.g., NHS ester & Maleimide, Azide & Alkyne, Amine & Carboxylic Acid)
Reactivity Homobifunctional at the diol endOrthogonal, allowing for sequential reactions
Typical Molecular Weight ~2088 g/mol [1]Varies depending on PEG chain length and functional groups
Solubility High in aqueous and many organic solventsGenerally high in aqueous solutions, can be tuned by PEG length

Table 2: Performance in Bioconjugation

ParameterThis compound (Anticipated)Hetero-bifunctional PEG Linkers (Typical)
Reaction Control Lower; potential for cross-linking or polymerization at the diol end.High; sequential addition of molecules minimizes side products.[2]
Yield of Desired Conjugate Variable; may require more extensive purification.Generally higher due to controlled reaction steps.[2]
Purity of Final Product May be lower due to potential for side reactions.Higher, with more defined and homogenous final products.[2]
Versatility Primarily used in specific applications like PROTAC synthesis where a diol is required.Highly versatile for a wide range of applications including ADCs, PROTACs, and surface modifications.[2]

Key Applications and Considerations

This compound is noted for its application as a linker in the synthesis of PROTAC molecules.[1] The diol functionality can be further modified to attach to a warhead or an E3 ligase ligand. However, the homobifunctional nature of the diol end requires careful control of reaction conditions to avoid unwanted side reactions such as dimerization or polymerization.

Hetero-bifunctional PEG linkers are the cornerstone of modern bioconjugation due to their versatility and the high degree of control they offer.[2] In the development of ADCs, for instance, a hetero-bifunctional linker allows for the specific attachment of a cytotoxic drug to an antibody, minimizing the formation of aggregates and ensuring a more uniform drug-to-antibody ratio (DAR).[3] Similarly, in PROTAC design, these linkers enable the precise connection of a target-binding ligand and an E3 ligase ligand, which is crucial for inducing efficient protein degradation. The ability to choose from a wide array of orthogonal reactive groups makes them adaptable to a vast range of biomolecules and synthetic strategies.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification and Analysis Antibody Antibody Activated_Antibody Linker-Activated Antibody Antibody->Activated_Antibody + Linker Linker Hetero-bifunctional PEG Linker (e.g., NHS-Maleimide) ADC_unpurified Crude Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC_unpurified + Drug Drug Thiol-containing Cytotoxic Drug Purification Purification (e.g., Size-Exclusion Chromatography) ADC_unpurified->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (e.g., HPLC, Mass Spectrometry) Final_ADC->Analysis

References

A Head-to-Head Battle of Bioconjugation: mPEG45-diol vs. Alkyl-Based Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker can be a pivotal determinant of a therapeutic's success. This guide provides a comprehensive comparative analysis of two prominent linker classes: the hydrophilic methoxy-polyethylene glycol-45-diol (mPEG45-diol) and traditional alkyl-based linkers. By examining their impact on critical drug performance metrics, supported by experimental data and detailed methodologies, this document aims to empower informed decision-making in the design of next-generation targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

The fundamental difference between this compound and alkyl-based linkers lies in their polarity. This compound, a long-chain polyethylene glycol derivative, imparts significant hydrophilicity to a conjugate, whereas alkyl linkers, composed of hydrocarbon chains, are inherently hydrophobic. This key distinction profoundly influences a drug conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. While alkyl linkers are synthetically straightforward, their hydrophobicity can lead to challenges with aggregation and rapid clearance from circulation. In contrast, the hydrophilic nature of mPEG linkers can mitigate these issues, offering improved pharmacokinetic profiles and potentially a wider therapeutic window.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters of ADCs constructed with long-chain PEG linkers (as a proxy for this compound) versus those with alkyl-based linkers.

PropertymPEG-based Linker (e.g., mPEG24)Alkyl-based Linker (e.g., C8)Reference
Hydrophilicity HighLow[1][2]
Aggregation Propensity Low, especially at high Drug-to-Antibody Ratios (DAR)High, particularly with hydrophobic payloads[3][4]
Plasma Half-life (t½) ProlongedShorter[5][6]
In Vitro Cytotoxicity (IC50) May be slightly reduced compared to shorter linkersGenerally potent, but can be affected by aggregation[7]
In Vivo Efficacy Often enhanced due to improved pharmacokineticsCan be limited by rapid clearance and poor tumor penetration[7]

Table 1: Comparative physicochemical and pharmacokinetic properties.

ParameterADC with Long-Chain PEG LinkerADC with Alkyl LinkerReference
Thermal Stability (Tm) Generally comparable to the parent antibodyCan be reduced due to hydrophobic interactions[8]
Drug-to-Antibody Ratio (DAR) Achievable without Aggregation Higher (up to 8)Lower (typically ≤ 4)[5]
Non-specific Uptake ReducedCan be increased due to hydrophobicity[2]

Table 2: Comparative stability and biophysical characteristics.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for key experiments are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes is typically used to elute the different ADC species.

  • Detection: The eluate is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of species * DAR of species) / 100[9][10]

Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[11]

Methodology:

  • Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in the SEC mobile phase.

  • Chromatographic System: An HPLC system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å) is employed.[11]

  • Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: An isocratic flow rate of 0.5 mL/min is maintained.

  • Detection: The eluate is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak areas corresponding to the monomer and aggregates are integrated. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of all Peaks) * 100[12]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Target cancer cells overexpressing the antigen of interest are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared and added to the cells.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified incubator.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[7][13]

In Vivo Pharmacokinetic Study

Objective: To determine the plasma clearance and half-life of the ADC.

Methodology:

  • Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification of ADC: The concentration of the ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to the function and evaluation of ADCs.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH 6.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of a typical antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synthesis Linker Synthesis (this compound or Alkyl) Drug_Linker_Prep Drug-Linker Preparation Linker_Synthesis->Drug_Linker_Prep Conjugation Conjugation to Antibody Drug_Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization Stability Stability Assays (Plasma, Thermal) Characterization->Stability Binding Antigen Binding Assay (ELISA) Characterization->Binding Cytotoxicity Cytotoxicity Assay (IC50) Binding->Cytotoxicity Uptake Cellular Uptake Assay Cytotoxicity->Uptake PK Pharmacokinetic Studies Uptake->PK Efficacy Antitumor Efficacy Studies PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A typical experimental workflow for the development and evaluation of an ADC.

Conclusion

The choice between an this compound and an alkyl-based linker is a critical decision in the design of antibody-drug conjugates and other targeted therapies. While alkyl linkers offer simplicity in synthesis, their inherent hydrophobicity can lead to significant challenges, including aggregation, reduced stability, and rapid clearance, which may compromise the therapeutic potential of the conjugate.

In contrast, long-chain hydrophilic linkers like this compound provide a powerful tool to overcome these limitations. By enhancing the hydrophilicity of the ADC, PEG linkers can significantly reduce aggregation, improve pharmacokinetic profiles with longer plasma half-lives, and enable higher drug loading without sacrificing stability. Although a slight reduction in in vitro potency may be observed with longer PEG chains, this is often more than compensated for by the improved in vivo performance, leading to enhanced overall therapeutic efficacy.

Ultimately, the optimal linker choice will depend on the specific characteristics of the antibody, the payload, and the therapeutic application. However, for developing robust and effective ADCs with a wide therapeutic window, the evidence strongly supports the consideration of hydrophilic, long-chain PEG linkers such as this compound.

References

Navigating Biocompatibility: A Comparative Guide to mPEG45-diol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount to ensuring the safety and efficacy of therapeutic formulations. This guide provides a comprehensive comparison of the biocompatibility of methoxy polyethylene glycol diol with 45 repeating units (mPEG45-diol) and its derivatives, supported by experimental data and detailed protocols.

Polyethylene glycol (PEG) and its derivatives are widely utilized in the pharmaceutical industry to enhance the solubility, stability, and pharmacokinetic profiles of drugs. The biocompatibility of these polymers is a critical factor in their application. This guide focuses on this compound, a PEG derivative with a molecular weight of approximately 2000 g/mol , and compares its biocompatibility with other relevant PEG derivatives through an analysis of cytotoxicity, hemocompatibility, and immunogenicity.

At a Glance: Biocompatibility Profile

While direct biocompatibility data for this compound is limited in publicly available literature, its properties can be inferred from studies on PEG diols of similar molecular weights. Generally, polyethylene glycols are considered biocompatible and non-toxic.[1] However, factors such as molecular weight, end-group functionality, and the presence of impurities can influence their interaction with biological systems.

Cytotoxicity Analysis: Minimal Impact on Cell Viability

In vitro cytotoxicity assays are fundamental in assessing the toxicity of a material to cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric.

Studies on various PEG oligomers have shown that their cytotoxicity is generally low, with higher molecular weight PEGs exhibiting lower toxicity.[2][3] For instance, a study on L929 mouse fibroblast cells reported the following IC50 values after 24 hours of exposure[2][3]:

CompoundMolecular Weight ( g/mol )Cell LineIC50 (mg/mL)
PEG-10001000L92922.5
PEG-2000 (comparable to this compound) 2000 L929 Nearly non-cytotoxic [4]
PEG-40004000L92920.0
mPEG-PLGA-PLL~11,000SPC-A1-GFP> 90% cell viability at tested concentrations[5][6]

Note: Data for PEG-2000 is presented as a close surrogate for this compound.

These findings suggest that this compound is likely to have a high IC50 value, indicating low cytotoxicity. The triblock copolymer mPEG-PLGA-PLL, which contains an mPEG block, also demonstrates excellent cytocompatibility, with cell viability remaining above 90% at the concentrations tested.[5][6]

Hemocompatibility Assessment: Favorable Interactions with Blood Components

Hemocompatibility is crucial for materials that will come into contact with blood. Key parameters include hemolysis (the rupture of red blood cells) and the activation of the coagulation cascade.

PEG and its derivatives generally exhibit good hemocompatibility. Studies have shown that PEG can even reduce mechanical stress-induced hemolysis.[7] A study on mPEG-PLGA-PLL copolymers found the hemolysis rate to be less than 5%, which is considered non-hemolytic according to ISO 10993-4.[5] Furthermore, this copolymer was found to prolong blood clotting time, indicating a degree of anticoagulant activity.[5]

Compound/MaterialAssayResultReference
PEG (20,000 g/mol )Mechanical Stress-Induced HemolysisReduced hemolysis by over 40% at 0.1% concentration[7]
mPEG-PLGA-PLLHemolysis Rate< 5%[5]
mPEG-PLGA-PLLWhole Blood Clotting TimeProlonged[5]
PEGylated Gold NanoparticlesHemolysisLow at concentrations up to 50 µg/mL[8]

Immunogenicity Profile: Understanding the Potential for Immune Responses

While PEG is generally considered to have low immunogenicity, there is growing evidence that PEGylated materials can elicit an immune response, primarily through the production of anti-PEG antibodies and the activation of the complement system.[9][10] This can lead to accelerated clearance of the PEGylated therapeutic and, in some cases, hypersensitivity reactions.[11]

The activation of the complement system, a key component of the innate immune system, can be triggered by some PEGylated nanoparticles.[9][12] However, studies on mPEG-PLGA-PLL have shown that the surface of these nanoparticles does not induce complement activation.[5] The immunogenicity of PEG is dependent on factors such as the molecular weight of the PEG, the nature of the conjugated molecule, and the overall architecture of the nanoparticle.[13][14]

Compound/MaterialImmune ResponseObservationReference
mPEG-PLGA-PLLComplement ActivationDid not induce complement activation[5]
PEGylated Gold NanoparticlesComplement ActivationMitigated but not abolished compared to citrate-capped nanoparticles[9][12]
General PEGylated TherapeuticsAnti-PEG AntibodiesCan be induced, potentially affecting efficacy and safety[10][15]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biocompatibility assays are provided below.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of this compound or derivatives incubation1->add_compound incubation2 Incubate for a defined period (e.g., 24h, 48h, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or its derivatives). Include a vehicle control (medium without the test compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Hemocompatibility Testing: In Vitro Hemolysis Assay

This assay determines the extent of red blood cell lysis caused by a material.

Hemolysis_Assay_Workflow cluster_blood Blood Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect fresh human blood in an anticoagulant prepare_rbc Prepare a diluted red blood cell (RBC) suspension collect_blood->prepare_rbc add_samples Add test material, positive control (water), and negative control (saline) to RBC suspension prepare_rbc->add_samples incubate Incubate at 37°C for a specified time (e.g., 1-4 hours) add_samples->incubate centrifuge Centrifuge samples to pellet intact RBCs incubate->centrifuge measure_hemoglobin Measure absorbance of the supernatant at 540 nm centrifuge->measure_hemoglobin calculate_hemolysis Calculate percentage of hemolysis measure_hemoglobin->calculate_hemolysis

Workflow for the in vitro hemolysis assay.

Protocol:

  • Blood Collection: Obtain fresh human blood from a healthy donor and mix with an anticoagulant (e.g., EDTA).

  • RBC Suspension: Prepare a 2% (v/v) red blood cell suspension in phosphate-buffered saline (PBS).

  • Incubation: Add the test material (this compound or derivative) at various concentrations to the RBC suspension. Use deionized water as a positive control and PBS as a negative control. Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Immunogenicity Testing: Complement Activation Assay

This assay measures the activation of the complement system in human serum upon exposure to a material.

Complement_Activation_Workflow cluster_serum Serum Preparation cluster_incubation Incubation cluster_detection Detection collect_serum Collect fresh human serum add_material Incubate serum with test material, positive control (e.g., Zymosan), and negative control (saline) collect_serum->add_material incubate Incubate at 37°C for a defined period (e.g., 60 minutes) add_material->incubate elisa Measure complement activation products (e.g., SC5b-9, C3a) by ELISA incubate->elisa

Workflow for the complement activation assay.

Protocol:

  • Serum Collection: Obtain fresh human serum from healthy donors.

  • Incubation: Incubate the serum with the test material (this compound or derivative) at 37°C for 60 minutes. Use zymosan as a positive control and saline as a negative control.

  • ELISA: Measure the levels of complement activation markers, such as SC5b-9 or C3a, in the serum using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of complement activation markers in the test samples to the positive and negative controls to determine the extent of complement activation.

Signaling Pathways in PEG Immunogenicity

The immunogenicity of PEGylated materials can involve the activation of the complement system, which can occur through the classical, alternative, or lectin pathways. The formation of anti-PEG antibodies can lead to the activation of the classical pathway upon subsequent exposure to the PEGylated material.

PEG_Immunogenicity_Pathway cluster_pathways Complement Activation Pathways classical Classical Pathway C3_Convertase C3 Convertase classical->C3_Convertase lectin Lectin Pathway lectin->C3_Convertase alternative Alternative Pathway alternative->C3_Convertase PEGylated_Material PEGylated Material PEGylated_Material->lectin Direct Binding PEGylated_Material->alternative Spontaneous Hydrolysis Anti_PEG_Ab Anti-PEG Antibodies Anti_PEG_Ab->classical Binds to PEGylated Material C5_Convertase C5 Convertase C3_Convertase->C5_Convertase Cleaves C3 Inflammation Inflammation (Anaphylatoxins C3a, C5a) C3_Convertase->Inflammation Generates C3a Opsonization Opsonization (Phagocytosis) C3_Convertase->Opsonization Generates C3b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5_Convertase->MAC Cleaves C5 C5_Convertase->Inflammation Generates C5a

Signaling pathways of PEG-induced immunogenicity.

Conclusion

Based on the available data for structurally similar compounds, this compound is expected to exhibit a high degree of biocompatibility, characterized by low cytotoxicity, good hemocompatibility, and a low potential for inducing an immune response. However, as with any excipient, it is crucial for researchers and drug developers to conduct thorough biocompatibility testing of their specific formulations. The provided experimental protocols and comparative data serve as a valuable resource for these essential evaluations, ultimately contributing to the development of safer and more effective drug products.

References

A Head-to-Head Comparison of mPEG45-Diol and mPEG-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the strategic selection of polyethylene glycol (PEG) reagents is paramount to the efficacy and stability of the resulting conjugate. Among the plethora of available options, methoxy PEG amine (mPEG-amine) and methoxy PEG diol (mPEG-diol), such as mPEG45-diol, represent two distinct functionalities for covalent modification of biomolecules. This guide provides an objective, data-supported comparison of these two reagents, detailing their reactivity, the stability of the linkages they form, and the experimental protocols for their use.

At a Glance: Key Differences

FeaturemPEG-AmineThis compound (as mPEG-Hydroxyl)
Reactive Group Primary Amine (-NH₂)Hydroxyl (-OH)
Reactivity High (directly reactive)Low (requires activation)
Primary Target on Biomolecule Carboxylic acids, activated esters (e.g., NHS esters)Amines, thiols, or carboxylic acids (after activation)
Resulting Linkage AmideCarbamate (urethane), Ether, or Ester
Linkage Stability HighVariable (Ester < Carbamate < Ether)

Performance Comparison: Reactivity and Stability

The fundamental difference between mPEG-amine and mPEG-diol lies in the reactivity of their terminal functional groups. The primary amine of mPEG-amine is a strong nucleophile that readily reacts with electrophilic groups on biomolecules, such as activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of a carbodiimide activator like EDC.[1] In contrast, the hydroxyl group of mPEG-diol is a weaker nucleophile and requires an initial activation step to be converted into a more reactive electrophilic species before it can efficiently conjugate to a biomolecule.[2][3]

This difference in reactivity directly impacts the stability of the resulting bioconjugate. The reaction of mPEG-amine with a carboxyl group or its activated form results in a highly stable amide bond .[1][2] Conversely, the conjugation of an activated mPEG-diol can lead to different types of linkages depending on the activation chemistry and the target functional group on the biomolecule. For instance, reaction with an amine can form a carbamate (urethane) bond, while reaction with a carboxyl group forms an ester bond .[2]

Amide bonds are significantly more stable than ester bonds , particularly under physiological conditions where enzymatic hydrolysis of esters can occur.[4][5][6] This heightened stability of the amide linkage is due to the greater resonance delocalization of the nitrogen lone pair compared to the oxygen lone pair in an ester, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack.[4]

Quantitative Data Summary
ParametermPEG-AmineActivated mPEG-DiolCitation
Reaction pH 7.0 - 9.0 (for NHS ester coupling)Varies with activation chemistry[7][8]
Reaction Time 1 - 2 hours at room temperatureVariable, often requires longer reaction times or harsher conditions[7][9]
End-Group Conversion Efficiency (Synthesis) >99% (from hydroxyl to amine)Not Applicable (starting material)[10]
Relative Linkage Stability High (Amide bond)Moderate to Low (Ester bond is prone to hydrolysis)[4][5][6]

Experimental Protocols

Conjugation of mPEG-Amine to a Carboxylated Protein (EDC/NHS Chemistry)

This protocol describes the covalent attachment of mPEG-amine to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Protein solution (1-5 mg/mL in MES buffer, pH 5.0-6.0)

  • mPEG-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • DMSO or DMF (for dissolving mPEG-amine if it is a solid)

Procedure:

  • Protein Preparation: Prepare the protein solution in MES buffer. Do not use buffers containing primary amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical molar ratio is a 10- to 20-fold molar excess of EDC and NHS over the protein.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Immediately add the mPEG-amine solution (dissolved in DMSO/DMF or directly if liquid) to the activated protein solution. The molar ratio of mPEG-amine to protein can range from 10 to 100-fold excess, depending on the desired degree of PEGylation.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[7]

  • Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess mPEG-amine and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

G cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification Protein_COOH Protein with Carboxyl Groups EDC_NHS Add EDC and NHS Protein_COOH->EDC_NHS Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein Conjugation React for 2 hours Activated_Protein->Conjugation mPEG_Amine mPEG-Amine mPEG_Amine->Conjugation mPEG_Protein mPEG-Protein Conjugate (Amide Bond) Conjugation->mPEG_Protein Purify Purification (SEC or Dialysis) mPEG_Protein->Purify Final_Product Pure mPEG-Protein Conjugate Purify->Final_Product

Activation and Conjugation of this compound to an Amine-Containing Biomolecule

This protocol involves a two-step process: first, the activation of the hydroxyl group of this compound, and second, the conjugation to a biomolecule containing primary amines (e.g., lysine residues). Here, we describe activation using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Pyridine or Triethylamine (as a base)

  • Biomolecule solution (in a suitable buffer, pH 8.0-9.0, e.g., borate buffer)

  • Quenching solution (e.g., Tris or glycine)

Procedure: Part 1: Activation of this compound

  • Dissolve this compound in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add DSC (e.g., 1.2 equivalents) and the base (e.g., 1.5 equivalents) to the this compound solution.

  • Stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete (monitor by TLC or HPLC).

  • The resulting product, mPEG45-succinimidyl carbonate, can be purified by precipitation in a non-solvent like diethyl ether and then dried under vacuum. This activated PEG should be stored under desiccated conditions.[11]

Part 2: Conjugation to Biomolecule

  • Dissolve the amine-containing biomolecule in the conjugation buffer.

  • Add the activated mPEG45-succinimidyl carbonate to the biomolecule solution. A molar excess of the activated PEG is typically used.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purify the resulting mPEG-biomolecule conjugate using SEC or another appropriate chromatographic technique to remove unreacted PEG and byproducts.

G cluster_activation Activation Step (Anhydrous) cluster_conjugation Conjugation Step (pH 8.0-9.0) cluster_purification Purification mPEG_Diol This compound (-OH) DSC Add DSC and Base mPEG_Diol->DSC Activated_mPEG Activated mPEG (-O-NHS) DSC->Activated_mPEG Conjugation React for 1-4 hours Activated_mPEG->Conjugation Biomolecule Biomolecule with Amines Biomolecule->Conjugation mPEG_Biomolecule mPEG-Biomolecule Conjugate (Carbamate Bond) Conjugation->mPEG_Biomolecule Purify Purification (e.g., SEC) mPEG_Biomolecule->Purify Final_Product Pure mPEG-Biomolecule Conjugate Purify->Final_Product

Logical Comparison of Reagent Choice

The decision to use mPEG-amine versus mPEG-diol is contingent on the specific requirements of the bioconjugation application, particularly the desired stability of the final product and the available functional groups on the biomolecule.

G Start Bioconjugation Goal Stability Is maximal in vivo stability critical? Start->Stability Target Target functional group on biomolecule? Stability->Target No Amine Use mPEG-Amine Stability->Amine Yes Carboxyl Carboxylic Acid (-COOH) Target->Carboxyl Amine_target Amine (-NH2) Target->Amine_target Diol Consider Activated mPEG-Diol Carboxyl->Amine Forms stable amide bond Amine_target->Diol Forms carbamate bond

Conclusion

For most bioconjugation applications where long-term stability in biological systems is a primary concern, mPEG-amine is the superior choice . Its ability to form a robust amide bond in a straightforward, one-pot reaction with carboxylated biomolecules makes it a reliable and efficient reagent.

This compound serves as a valuable precursor that, after activation, can be used to target other functional groups, such as amines. However, the resulting linkages, particularly esters, are less stable than amides. Therefore, activated mPEG-diols are more suited for applications where controlled release or temporary modification is desired, or when primary amines are the only available conjugation sites on the target biomolecule. The additional activation step also adds complexity to the overall conjugation process.

Ultimately, the selection between these two PEG derivatives should be guided by a thorough understanding of the desired pharmacokinetic profile of the final conjugate and the specific chemical handles available on the biomolecule of interest.

References

The Unseen Advantage: A Comparative Guide to mPEG45-diol in Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of innovation, the choice of polyethylene glycol (PEG) linker can be a critical determinant of therapeutic success. While a variety of diol-terminated PEGs are widely utilized, this guide provides an in-depth comparison of mPEG45-diol, a monomethoxy-terminated diol, highlighting its unique advantages in specialized applications like PROTAC development and controlled drug release systems.

This guide will objectively compare the performance of this compound with other diol-terminated PEGs, supported by experimental data from various studies. We will delve into the physicochemical properties, reaction kinetics, and impact on the final product's performance, offering a clear perspective on when to choose this compound for optimal results.

The Core Distinction: Monofunctionality vs. Bifunctionality

The primary advantage of this compound over other diol-terminated PEGs stems from its monofunctional nature . The methoxy group at one terminus renders it unreactive, leaving a single hydroxyl group available for conjugation. This contrasts with traditional diol-terminated PEGs, which possess hydroxyl groups at both ends, making them bifunctional. This structural difference has profound implications for reaction control and the architecture of the final conjugate.

In applications requiring precise control over conjugation and the prevention of cross-linking, this compound offers a distinct advantage. For instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a specific, linear linkage between a target-binding ligand and an E3 ligase-recruiting element is essential, the use of a bifunctional diol can lead to undesirable oligomerization or polymerization. The monofunctionality of this compound ensures a 1:1 conjugation, simplifying synthesis and purification, and leading to a more homogenous final product.

Performance in Hydrogel Formation for Controlled Drug Release

Hydrogels are a cornerstone of controlled drug delivery systems. The choice of PEG linker significantly influences the hydrogel's properties, including swelling ratio, mechanical strength, and drug release kinetics. While bifunctional diol-terminated PEGs are excellent cross-linkers for forming stable hydrogel networks, this compound can be strategically employed to modify these networks.

Incorporating this compound into a hydrogel formulation can act as a "chain terminator," controlling the cross-linking density. This allows for fine-tuning of the hydrogel's mesh size, which in turn modulates the release rate of encapsulated therapeutics. A higher concentration of this compound would lead to a lower cross-linking density, a larger mesh size, and consequently, a faster release of the entrapped drug. This level of control is particularly valuable when developing delivery systems for sensitive biologics where a specific release profile is crucial for therapeutic efficacy.

Comparative Data: Influence of PEG Chain Length on Hydrogel Properties

While direct comparative data for this compound is limited, the following tables summarize the well-established influence of PEG molecular weight on the properties of hydrogels formed from bifunctional PEG-diacrylates (PEGDA), which can be used to infer the expected impact of incorporating a monofunctional PEG like this compound.

Table 1: Effect of PEGDA Molecular Weight on Hydrogel Swelling Ratio

PEGDA Molecular Weight (Da)Polymer Concentration (w/v)Swelling Ratio (Q)Reference
50810%2.2[1]
3,40010%~15[1][2]
6,00010%~20[1][3]
10,00010%31.5[1]
20,00010%>40[2]

A higher swelling ratio indicates a larger mesh size, which would facilitate faster drug release.

Table 2: Mechanical Properties of PEGDA Hydrogels with Varying Molecular Weights

PEGDA Molecular Weight (Da)Polymer Concentration (w/v)Compressive Modulus (kPa)Shear Modulus (kPa)Reference
2,00020%~661~230[3]
3,40010%~49~25[2][3]
6,00010%~30~15[3]
10,00010%~20~10[1]

Lower modulus values indicate a softer, more flexible hydrogel.

Application in PROTACs: The Advantage of a Defined Linker

As previously mentioned, this compound is particularly well-suited for the synthesis of PROTACs. The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency of protein degradation. The precise length and composition of the linker are crucial for optimal activity.

The use of a monofunctional PEG like this compound ensures the synthesis of a discrete PROTAC molecule with a defined linker length. This is in contrast to the potential for oligomeric linkers when using bifunctional diols, which can lead to a heterogeneous mixture of PROTACs with varying linker lengths and, consequently, a range of biological activities.

Comparative Data: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes data from a comparative study of PROTACs targeting Estrogen Receptor α (ERα) with varying linker lengths, illustrating the critical nature of this parameter.

Table 3: Influence of Linker Length on ERα Degradation by PROTACs

PROTACLinker Length (atoms)ERα Degradation (DC50, nM)Reference
PROTAC 19>1000[4]
PROTAC 212~100[4][5]
PROTAC 316<10[4][5]
PROTAC 419~50[4]
PROTAC 521>100[4]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

Experimental Protocols

General Protocol for Hydrogel Synthesis via Photopolymerization

This protocol describes a general method for fabricating PEG-based hydrogels using photopolymerization of PEG-diacrylate (PEGDA). To incorporate this compound, it can be functionalized with an acrylate group and added to the precursor solution at the desired concentration.

  • Preparation of Precursor Solution:

    • Dissolve PEGDA of the desired molecular weight in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 10-20% w/v).

    • If incorporating mPEG45-acrylate, add it to the solution at the desired molar ratio relative to PEGDA.

    • Add a photoinitiator (e.g., 0.05-0.1% w/v of Irgacure 2959).

    • If encapsulating a therapeutic, dissolve it in the precursor solution.

  • Photopolymerization:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete cross-linking (typically 5-15 minutes). The exact time will depend on the photoinitiator concentration and UV light intensity.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with buffer to remove any unreacted monomers and the photoinitiator.

    • Allow the hydrogel to swell to equilibrium in the buffer before characterization or use.

General Protocol for PROTAC Synthesis using a Hydroxy-PEG Linker

This protocol outlines a representative two-step synthesis of a PROTAC using a hydroxy-PEG-acid linker, which can be adapted for this compound after converting one of the hydroxyl groups to a carboxylic acid.

  • Amide Coupling to the Target Protein Ligand:

    • Activate the carboxylic acid of the PEG linker (e.g., using HATU and DIPEA in DMF).

    • Add the amine-functionalized target protein ligand to the activated linker solution.

    • Stir the reaction at room temperature for several hours until completion, monitoring by LC-MS.

    • Purify the resulting intermediate by chromatography.

  • Conjugation to the E3 Ligase Ligand:

    • Activate the hydroxyl group of the PEG linker intermediate (e.g., by converting it to a tosylate using TsCl and TEA in DCM).

    • React the activated intermediate with the amine-containing E3 ligase ligand in the presence of a base like DIPEA in DMF.

    • Stir the reaction, potentially with heating, until completion.

    • Purify the final PROTAC molecule using preparative HPLC.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key workflows and relationships.

Hydrogel_Formation cluster_bifunctional Bifunctional PEG-diol cluster_monofunctional This compound in Hydrogel diol1 HO-PEG-OH crosslink Cross-linked Network diol1->crosslink Cross-linking diol2 HO-PEG-OH diol2->crosslink Cross-linking network_mod Modified Network mPEG mPEG45-OH mPEG->network_mod Chain Termination

Caption: Hydrogel network formation with bifunctional vs. monofunctional PEGs.

PROTAC_Synthesis_Workflow start Start Materials poi_ligand Target Protein Ligand (amine-functionalized) start->poi_ligand mPEG_linker This compound (activated) start->mPEG_linker e3_ligand E3 Ligase Ligand (amine-functionalized) start->e3_ligand step1 Step 1: Amide Coupling poi_ligand->step1 mPEG_linker->step1 step2 Step 2: Conjugation e3_ligand->step2 intermediate POI Ligand-mPEG45-OH Intermediate step1->intermediate intermediate->step2 purification Purification (HPLC) step2->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: Simplified workflow for PROTAC synthesis using this compound.

Conclusion

References

Evaluating the Impact of mPEG45-Diol Linker Length on Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in drug delivery systems is a cornerstone of modern nanomedicine design. Among these, methoxy-poly(ethylene glycol)-diol (mPEG-diol) linkers offer a versatile platform for conjugating therapeutic payloads to nanoparticles, antibodies, and other carrier molecules. The length of this linker is a critical design parameter that can profoundly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the drug delivery system.

This guide provides a comparative analysis of the impact of mPEG-diol linker length on key performance indicators in drug delivery. While direct comparative data for a series of mPEG45-diol linkers of varying lengths is limited in publicly available literature, we will present and analyze data from studies utilizing a range of mPEG-diol and other oligo(ethylene glycol) linkers of different molecular weights. This information will serve as a valuable proxy for understanding the expected trends and for guiding the rational design of drug delivery systems. We will also provide detailed experimental protocols for key assays and visualize relevant biological pathways to offer a comprehensive resource for researchers in the field.

Data Presentation: Impact of Linker Length on Drug Delivery Performance

The following tables summarize quantitative data from various studies, illustrating the influence of PEG linker length on critical parameters of drug delivery systems.

Table 1: Effect of PEG Linker Length on Nanoparticle Properties and In Vitro Performance

Linker/PEG Molecular WeightNanoparticle Size (nm)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)In Vitro Cytotoxicity (IC50, µM)Reference
mPEG2k-PCL5k-CHS ~100 (DOX loaded)-26.893Best anticancer activity[1]
Other mPEG-PCL-CHS variants Varied->20-Varied[1]
MTX-PEG750 ----~0.6-3[2]
MTX-PEG2000 ----~0.6-3[2]
MTX-PEG5000 ----~0.6-3[2]
MTX-PEG10000 ----~2-7[2]
MTX-PEG20000 ----~2-7[2]
MTX-PEG40000 ---->6[2]

Note: Data for mPEG-PCL-CHS micelles with Doxorubicin (DOX) and Methotrexate (MTX) conjugated to various PEG molecular weights. The IC50 values for MTX-PEG conjugates were tested in various human tumor cell lines.

Table 2: Influence of PEG Linker Length on Pharmacokinetics and In Vivo Biodistribution

Linker/PEG Molecular WeightCirculation Half-lifeTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)In Vivo Antitumor EfficacyReference
Non-PEGylated ShortLowerHigherHigher-[3]
PEG 750 Da Comparable to non-PEGylated----[3]
PEG 2 kDa -Increased with length---[4]
PEG 5 kDa ProlongedIncreased with lengthReduced with lengthReduced with lengthMTX-PEG5000 less active than MTX[2][3][4]
PEG 10 kDa -Most enhanced---[4]
PEG 20 kDa 17.7 min (micelles)---MTX-PEG20000 comparable to MTX[2][3]
PEG 40 kDa ----MTX-PEG40000 superior to MTX[2]

Note: %ID/g refers to the percentage of injected dose per gram of tissue. Data is compiled from studies on various nanoparticle and drug conjugate systems.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of drug delivery systems. Below are representative protocols for key experiments.

Synthesis of mPEG-Diol Linked Drug Conjugates

This protocol describes a general method for conjugating a drug molecule to an mPEG-diol linker.

Materials:

  • mPEG-diol (various molecular weights)

  • Drug with a reactive functional group (e.g., carboxylic acid, amine)

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Activation of the Drug (if necessary): If the drug contains a carboxylic acid, it can be activated to an NHS ester. Dissolve the drug and NHS in anhydrous DMF. Add DCC and stir the reaction at room temperature for several hours.

  • Conjugation Reaction: Dissolve the mPEG-diol in anhydrous DCM. Add the activated drug solution to the mPEG-diol solution. Let the reaction proceed overnight at room temperature under inert atmosphere.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude product in a minimal amount of a suitable solvent and purify by dialysis against deionized water for 48 hours to remove unreacted drug and coupling agents.

  • Characterization: Lyophilize the purified product. Characterize the conjugate by 1H NMR and FTIR spectroscopy to confirm the successful conjugation and determine the purity. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity of the conjugate.

Preparation of PEGylated Nanoparticles

This protocol outlines the preparation of drug-loaded PEGylated nanoparticles using the nanoprecipitation method.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • mPEG-diol-polymer conjugate

  • Drug to be encapsulated

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Organic Phase Preparation: Dissolve the biodegradable polymer, the mPEG-diol-polymer conjugate, and the drug in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess reagents.

  • Characterization: Resuspend the nanoparticles in an appropriate buffer. Characterize the nanoparticles for their size and size distribution (Dynamic Light Scattering), zeta potential, morphology (Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.

In Vitro Drug Release Study

This protocol describes a typical dialysis-based method for assessing the in vitro release of a drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with a suitable molecular weight cut-off

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with or without serum proteins)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

In Vivo Biodistribution Study

This protocol provides a general outline for an in vivo biodistribution study in a murine model. All animal experiments must be conducted in accordance with approved animal care and use protocols.

Materials:

  • Radiolabeled or fluorescently-labeled nanoparticles

  • Tumor-bearing mice (or other relevant animal model)

  • Imaging system (e.g., Gamma counter, IVIS imaging system)

  • Anesthesia

Procedure:

  • Administer the labeled nanoparticles to the mice via an appropriate route (e.g., intravenous injection).

  • At various time points post-injection, anesthetize the mice and perform whole-body imaging to visualize the nanoparticle distribution.

  • At the end of the study, euthanize the mice and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and blood.

  • Measure the radioactivity or fluorescence intensity in each organ and in the blood.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution of the nanoparticles.[5]

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. The following diagram illustrates the key steps in the PROTAC mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->POI Ubiquitination Ternary_Complex->E3_Ligase Recycled Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC mechanism of action.
Experimental Workflow: In Vivo Biodistribution Study

The following diagram outlines the typical workflow for an in vivo biodistribution study of a novel drug delivery system.

Biodistribution_Workflow start Start: Labeled Nanoparticle Formulation injection Intravenous Injection into Animal Model start->injection time_points Monitor at Predetermined Time Points injection->time_points imaging In Vivo Imaging (e.g., IVIS, PET/CT) imaging->time_points time_points->imaging Non-invasive euthanasia Euthanasia & Organ Harvest time_points->euthanasia Terminal quantification Quantification of Signal in Organs & Blood euthanasia->quantification analysis Data Analysis (%ID/g) quantification->analysis end End: Biodistribution Profile analysis->end

Workflow for in vivo biodistribution analysis.

Conclusion

The length of the mPEG-diol linker is a critical determinant of the in vivo performance of a drug delivery system. While longer linkers generally lead to prolonged circulation times and enhanced tumor accumulation, there is an optimal length that balances these benefits with potential drawbacks such as reduced cellular uptake or altered drug release kinetics. The data presented in this guide, although not exclusively from this compound linkers, provides a strong foundation for researchers to make informed decisions in the design and optimization of their drug delivery platforms. The provided experimental protocols and workflow diagrams offer a practical framework for the systematic evaluation of these systems. Further research focusing on the direct comparison of a series of this compound linker lengths is warranted to refine our understanding and further advance the field of targeted drug delivery.

References

Performance of mPEG45-diol in Hydrogels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of hydrogel performance. This guide provides an objective comparison of methoxy polyethylene glycol diol (mPEG45-diol) with other common crosslinkers used in hydrogel fabrication, supported by available experimental data and detailed methodologies.

This document synthesizes information on the mechanical properties, swelling behavior, and biocompatibility of hydrogels, offering a framework for selecting the appropriate crosslinker for specific biomedical applications, including drug delivery and tissue engineering. While direct comparative studies on this compound are limited, this guide draws parallels from research on similar mPEG and PEG-diol systems to provide a comprehensive overview.

Comparative Analysis of Hydrogel Properties

The performance of a hydrogel is intricately linked to the chemical structure and molecular weight of its crosslinker. These factors influence the crosslinking density, which in turn dictates the macroscopic properties of the hydrogel network.

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, whether as a tissue scaffold that needs to withstand physiological loads or as a drug delivery vehicle that must maintain its structure. Key mechanical properties include the compressive modulus and the storage modulus (G').

Table 1: Comparison of Mechanical Properties of Different Hydrogel Crosslinkers

CrosslinkerPolymer SystemConcentrationCompressive Modulus (kPa)Storage Modulus (G') (kPa)Reference
PEGDA (3.4 kDa) PEGDA10% w/v~80~77[2]
PEGDA (10 kDa) PEGDA10% w/v~20~19[2]
mPEG45-b-PELG16 mPEG-b-PELG8% w/vNot Reported~10[3]
Gelatin Gelatin-PVANot SpecifiedNot ReportedNot Reported[4]

Note: Data for this compound is inferred from a similar mPEG block copolymer system. Direct comparative data is needed for a precise evaluation.

Swelling Behavior

The swelling ratio of a hydrogel, which is its ability to absorb and retain water, is a critical parameter for drug delivery applications as it affects diffusion and release kinetics. The swelling behavior is inversely related to the crosslink density; a higher crosslink density results in a lower swelling ratio[5].

In PEGDA hydrogels, the swelling ratio increases with the molecular weight of the PEGDA and decreases with increasing polymer concentration[1][6]. For example, increasing the molecular weight of PEGDA from 3.4 kDa to 20 kDa can lead to a significant increase in the swelling ratio[6]. Based on these principles, hydrogels crosslinked with the higher molecular weight this compound are anticipated to exhibit a higher swelling ratio compared to those crosslinked with lower molecular weight diacrylates, assuming similar functionalization and reaction conditions.

Table 2: Comparison of Swelling Ratios of Hydrogels with Different Crosslinkers

CrosslinkerPolymer SystemSwelling Ratio (Q)Equilibrium Water Content (%)Reference
PEG-diol (various MW) PolyurethaneVaries with MWNot Reported[7]
PEGDA (3.4 kDa) PEGDA (10% w/v)~10~90[8]
PEGDA (20 kDa) PEGDA (10% w/v)~20~95[6]
PAA with MBA Poly(acrylic acid)Not Reported83-90[5]

Note: The swelling ratio is highly dependent on the specific polymer system and experimental conditions.

Biocompatibility

For any biomedical application, the biocompatibility of the hydrogel is of utmost importance. PEG-based hydrogels are generally considered biocompatible and have been extensively used in drug delivery and tissue engineering[9]. Studies have shown that PEG-based hydrogels elicit a minimal inflammatory response in vivo[9].

While specific biocompatibility data for hydrogels crosslinked solely with this compound is not extensively documented in the available literature, the general biocompatibility of PEG and mPEG derivatives suggests a favorable profile. In vitro studies with various cell lines are necessary to confirm the cytocompatibility of any new hydrogel formulation.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are essential.

Mechanical Testing Protocol

Objective: To determine the compressive modulus and viscoelastic properties of the hydrogel.

Instrumentation: A rheometer or a mechanical testing system with a compression platen.

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Equilibrate the samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C.

  • Place a sample on the lower platen of the instrument and lower the upper platen until it makes contact with the hydrogel.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute) and record the resulting stress.

  • The compressive modulus is calculated from the linear region of the stress-strain curve.

  • For viscoelastic properties, perform oscillatory rheology by applying a small sinusoidal strain and measuring the storage (G') and loss (G'') moduli over a range of frequencies.

Swelling Study Protocol

Objective: To determine the equilibrium swelling ratio (ESR) of the hydrogel.

Procedure:

  • Prepare pre-weighed, dry hydrogel samples (W_dry).

  • Immerse the samples in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (W_swollen).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (Q) is calculated as: Q = (W_swollen - W_dry) / W_dry.

  • The equilibrium water content (EWC) can be calculated as: EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100.

In Vitro Biocompatibility Protocol (MTT Assay)

Objective: To assess the cytotoxicity of the hydrogel by measuring cell viability.

Cell Line: A suitable cell line, such as L929 fibroblasts or the specific cell type for the intended application.

Procedure:

  • Prepare hydrogel extracts by incubating the hydrogel in a cell culture medium for a defined period (e.g., 24 hours).

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with the hydrogel extracts at various concentrations.

  • Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh medium).

  • After a specified incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for a few hours.

  • The viable cells will reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the negative control.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for hydrogel synthesis and characterization.

Hydrogel_Synthesis_and_Characterization cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization Monomer Monomer/Polymer Solution Polymerization Polymerization (e.g., UV, thermal) Monomer->Polymerization Crosslinker This compound or other crosslinker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Mechanical Mechanical Testing Polymerization->Mechanical Swelling Swelling Studies Polymerization->Swelling Biocompatibility Biocompatibility Assays Polymerization->Biocompatibility

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Drug_Release_Study cluster_prep Preparation cluster_release Release Study DrugLoading Drug Loading into Hydrogel Hydrogel Drug-Loaded Hydrogel DrugLoading->Hydrogel Incubation Incubation in Release Medium Hydrogel->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Drug Quantification (e.g., HPLC, UV-Vis) Sampling->Analysis

References

Safety Operating Guide

Navigating the Disposal of mPEG45-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of mPEG45-diol, a frequently utilized polyethylene glycol (PEG) derivative in PROTAC linker technology. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1].

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1].

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1].

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1].

Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes protective gloves, safety goggles with side-shields, and impervious clothing[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are essential engineering controls in the event of accidental exposure[1].

Quantitative Data Summary

While specific quantitative limits for disposal are not defined, the following properties of this compound are important for its handling and in considering disposal methods.

PropertyValueSource
CAS Number 122202-39-5MedchemExpress[1][2]
Molecular Weight 2088.49 g/mol Apollo Scientific[3]
Purity 97.56%MedchemExpress[2]
Appearance PowderMedchemExpress[4]
Storage Conditions -20°C for 3 years; 4°C for 2 years (as powder)MedchemExpress[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with a clear understanding that while its parent compound, polyethylene glycol, is generally considered biodegradable and non-hazardous, the specific derivative and potential contaminants can alter this classification[6][7].

Step 1: Assess for Contamination

The primary step in determining the correct disposal route is to assess whether the this compound waste has been contaminated with any hazardous substances during the experimental process.

  • Uncontaminated this compound: If the compound is in its pure form, unused, or only mixed with non-hazardous materials, it can generally be considered non-hazardous waste.

  • Contaminated this compound: If the this compound has been in contact with heavy metals, organic solvents, or other hazardous chemicals, it must be treated as hazardous waste[8].

Step 2: Select the Appropriate Disposal Method

Based on the contamination assessment, choose one of the following disposal pathways:

Method A: For Uncontaminated this compound

  • Small Quantities: For minor laboratory spills or residual amounts, absorb the material with a non-combustible absorbent material like sand or earth[7].

  • Solid Waste Disposal:

    • Mix the unused this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. This prevents accidental ingestion by wildlife or unauthorized individuals[9].

    • Place the mixture in a sealed, leak-proof plastic bag or container to prevent leakage[9].

    • Dispose of the sealed container in the regular solid waste stream, in accordance with your institution's policies.

Method B: For Contaminated this compound

  • Hazardous Waste Segregation: This waste must be segregated from the general laboratory trash.

  • Containerization and Labeling:

    • Store the contaminated this compound waste in a designated, leak-proof, and clearly labeled container[8].

    • The label must include the words "Hazardous Waste," the name of the chemical, and the specific contaminants[8].

  • Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal contractor. This ensures compliance with local and national environmental regulations[6][8][10].

Step 3: Decontamination of Empty Containers

Properly decontaminate any empty containers that held this compound before recycling or disposal. This can be done by rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste if the original material was contaminated. Scratch out or remove all personal and chemical information from the container's label before disposal[9].

Step 4: Documentation

Maintain a record of all disposed this compound, noting the date, quantity, and method of disposal. For hazardous waste, retain all documentation provided by the disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 start Start: this compound Waste assess Assess for Contamination start->assess is_contaminated Contaminated with Hazardous Substances? assess->is_contaminated non_hazardous Non-Hazardous Waste Stream is_contaminated->non_hazardous No hazardous Hazardous Waste Stream is_contaminated->hazardous Yes mix Mix with Inert Material (e.g., sand, cat litter) non_hazardous->mix seal Seal in a Labeled Container mix->seal trash Dispose in General Waste seal->trash decontaminate Decontaminate Empty Containers trash->decontaminate store Store in a Labeled, Leak-Proof Container hazardous->store contact Contact Licensed Waste Disposal Contractor store->contact end_hazardous Dispose via Contractor contact->end_hazardous end_hazardous->decontaminate end End of Process decontaminate->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for researchers, scientists, and drug development professionals working with mPEG45-diol, ensuring operational safety and proper disposal.

When handling this compound, a polyethylene glycol (PEG) derivative, a thorough understanding and implementation of safety measures are paramount to protect laboratory personnel and the environment. This guide provides detailed information on the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective, chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents skin contact which can lead to irritation.[1]
Skin and Body Protection Impervious clothing, such as a lab coat.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A suitable respirator should be used in case of insufficient ventilation or when dust/aerosols are generated.[1][3]Minimizes the risk of respiratory tract irritation from inhaling the substance.[1]

Always use personal protective equipment when handling this product.[3] It is also crucial to have an accessible safety shower and eye wash station in the immediate work area.[1]

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet for this compound.[4] Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling the Compound : Avoid creating dust or aerosols.[1] Use appropriate tools for transferring the substance. Do not eat, drink, or smoke in the handling area.[1]

  • After Handling : Wash hands thoroughly after handling the compound.[1]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling this compound cluster_post Post-Handling & Storage A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Locate Safety Shower & Eyewash B->C D Wear safety goggles with side-shields C->D E Wear chemical-resistant gloves D->E F Wear impervious lab coat E->F G Use respirator if ventilation is inadequate F->G H Avoid generating dust/aerosols G->H I No eating, drinking, or smoking H->I J Use appropriate transfer tools I->J K Wash hands thoroughly J->K L Store in a cool, dry, well-ventilated area K->L M Decontaminate work surfaces L->M G cluster_spill Spill Response A Evacuate and alert others in the area B Wear appropriate PPE for cleanup A->B C Contain the spill with inert absorbent material B->C D Collect spilled material into a labeled hazardous waste container C->D E Clean the spill area with plenty of water D->E F Dispose of all contaminated materials as hazardous waste E->F

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。